molecular formula C65H81FN6O15 B606515 Rifaquizinone CAS No. 922717-97-3

Rifaquizinone

Cat. No.: B606515
CAS No.: 922717-97-3
M. Wt: 1205.4 g/mol
InChI Key: OPZFMLLAJBIKAN-KYGXCNJYSA-N
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Description

TNP-2092 is under investigation in clinical trial NCT03964493 (TNP-2092 to Treat Acute Bacterial Skin and Skin Structure Infection).

Properties

CAS No.

922717-97-3

Molecular Formula

C65H81FN6O15

Molecular Weight

1205.4 g/mol

IUPAC Name

8-[(3R)-3-[1-[[1-[(E)-[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-13-acetyloxy-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-26-yl]methylideneamino]piperidin-4-yl]-methylamino]cyclopropyl]pyrrolidin-1-yl]-1-cyclopropyl-7-fluoro-9-methyl-4-oxoquinolizine-3-carboxylic acid

InChI

InChI=1S/C65H81FN6O15/c1-31-13-12-14-32(2)61(80)68-50-44(56(77)47-48(57(50)78)55(76)37(7)59-49(47)60(79)64(9,87-59)85-26-20-46(84-11)33(3)58(86-38(8)73)36(6)54(75)35(5)53(31)74)28-67-71-24-18-41(19-25-71)69(10)65(21-22-65)40-17-23-70(29-40)52-34(4)51-42(39-15-16-39)27-43(63(82)83)62(81)72(51)30-45(52)66/h12-14,20,26-28,30-31,33,35-36,39-41,46,53-54,58,74-78H,15-19,21-25,29H2,1-11H3,(H,68,80)(H,82,83)/b13-12+,26-20+,32-14-,67-28+/t31-,33+,35+,36+,40+,46-,53-,54+,58+,64-/m0/s1

InChI Key

OPZFMLLAJBIKAN-KYGXCNJYSA-N

Isomeric SMILES

C[C@H]1/C=C/C=C(\C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)/C=N/N5CCC(CC5)N(C)C6(CC6)[C@@H]7CCN(C7)C8=C(C9=C(C=C(C(=O)N9C=C8F)C(=O)O)C1CC1)C)/C

Canonical SMILES

CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NN5CCC(CC5)N(C)C6(CC6)C7CCN(C7)C8=C(C9=C(C=C(C(=O)N9C=C8F)C(=O)O)C1CC1)C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CBR-2092;  CBR 2092;  CBR2092;  TNP-2092;  TNP 2092;  TNP2092

Origin of Product

United States

Foundational & Exploratory

Rifaquizinone: A Comprehensive Technical Overview of a Novel Dual-Pharmacophore Antibiotic

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rifaquizinone (also known as CBR-2092 and TNP-2092) is a novel, experimental antibiotic that represents a significant advancement in the fight against drug-resistant bacteria.[1][2] It is a first-in-class dual-pharmacophore molecule, meaning it covalently combines two different antibiotic classes—a rifamycin and a quinolone—into a single, stable entity.[1][3] This hybrid structure allows this compound to exert a multi-pronged attack on bacterial cells by simultaneously inhibiting essential enzymes involved in both RNA and DNA synthesis.[1][4] Currently under clinical development, this compound has shown considerable promise for treating complex infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA) and biofilm-associated pathogens.[1][5] This document provides an in-depth technical guide to the chemical structure, mechanism of action, available quantitative data, and key experimental findings related to this compound.

Chemical Structure and Properties

This compound is a large and complex molecule, the result of a deliberate synthetic effort to link a rifamycin SV pharmacophore with a 4H-4-oxo-quinolizine moiety.[3] This design is not a pro-drug; the entire hybrid molecule is the active agent.[2][3]

Chemical Formula: C₆₅H₈₁FN₆O₁₅[2][6][7]

Molecular Weight: 1,205.37 g/mol [6][7]

IUPAC Name: 8-[(3R)-3-[1-[[1-[(E)-[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-13-acetyloxy-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-26-yl]methylideneamino]piperidin-4-yl]-methylamino]cyclopropyl]pyrrolidin-1-yl]-1-cyclopropyl-7-fluoro-9-methyl-4-oxoquinolizine-3-carboxylic acid[2]

Synonyms: CBR-2092, TNP-2092, RFQ[1][2][8]

Rifaquizinone_Structure Simplified 2D Representation of this compound R Rifamycin Pharmacophore L Covalent Linker R->L Q Quinolone Pharmacophore L->Q

Caption: Conceptual diagram of this compound's hybrid structure.

Mechanism of Action

The innovative design of this compound allows it to engage multiple critical bacterial targets simultaneously. This dual-action mechanism is key to its potent bactericidal activity and may contribute to a lower propensity for resistance development compared to single-target antibiotics.[3]

The primary targets of this compound are:

  • RNA Polymerase (RNAP): The rifamycin portion of the molecule inhibits bacterial RNAP, an enzyme essential for transcribing DNA into RNA. This action is similar to that of other rifamycin-class antibiotics like rifampin.[1][4]

  • DNA Gyrase and Topoisomerase IV: The quinolone moiety targets two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, repair, and segregation.[1][4]

By inhibiting these distinct but equally vital processes, this compound effectively halts both transcription and DNA replication, leading to rapid bacterial cell death.[1][5]

Mechanism_of_Action cluster_this compound This compound cluster_Bacterial_Cell Bacterial Cell Processes R Rifamycin Moiety RNAP RNA Polymerase R->RNAP Inhibits Q Quinolone Moiety DNA_Gyrase DNA Gyrase Q->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Q->Topo_IV Inhibits Transcription Transcription (DNA -> RNA) RNAP->Transcription Replication DNA Replication DNA_Gyrase->Replication Topo_IV->Replication

Caption: Dual inhibitory pathways of this compound in bacteria.

Quantitative Data Summary

The following table summarizes key in vitro potency metrics for this compound against Staphylococcus aureus and other clinically relevant bacteria.

ParameterTarget Organism/EnzymeValueReference
IC₅₀ Wild-type S. aureus RNA Polymerase34 nM[8]
MIC Range 300 clinical isolates of staphylococci and streptococci0.008 - 0.5 µg/mL[8]
Time- and Concentration-Dependent Cidality S. aureus (including rifampin and fluoroquinolone-resistant strains)Observed at 1 µg/mL and 10 µg/mL[1]

Experimental Protocols Overview

While detailed, step-by-step protocols for the synthesis and evaluation of this compound are proprietary, published studies provide a clear overview of the methodologies employed in its development and characterization.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the covalent linkage of a rifamycin backbone with a quinolone pharmacophore.[3] This process was part of a larger program that created approximately 300 different rifamycin-quinolone hybrids to identify the most potent and stable candidates.[3] The design ensures that the resulting molecule is a stable, dual-pharmacophore agent rather than a prodrug of its components.[3]

Synthesis_Workflow A Rifamycin Scaffold Selection C Multi-step Chemical Synthesis A->C B Quinolone Pharmacophore Selection B->C D Covalent Linkage C->D E Purification and Characterization D->E F This compound (Final Product) E->F

Caption: Generalized workflow for the synthesis of this compound.

In Vitro Efficacy Studies

Biochemical Assays:

  • RNA Polymerase Inhibition: The potency of this compound against S. aureus RNA polymerase was determined using biochemical assays, resulting in an IC₅₀ value of 34 nM.[8] These assays typically measure the incorporation of radiolabeled nucleotides into RNA transcripts in the presence of varying concentrations of the inhibitor.

Microbiological Assays:

  • Minimum Inhibitory Concentration (MIC) Determination: MICs were determined for a large panel of clinical isolates of staphylococci and streptococci.[8] Standard broth microdilution or agar dilution methods are typically used for these experiments according to CLSI guidelines.

  • Time-Kill Studies: To assess the bactericidal activity, time-kill assays were performed against both growing and non-growing S. aureus.[1] These studies demonstrated a more significant bactericidal effect for this compound compared to rifampin, various fluoroquinolones, and even combination therapy.[1]

In Vivo Efficacy Models
  • Murine Catheter Biofilm Model: This model was used to evaluate this compound's effectiveness against biofilm-associated infections. The results showed significant reductions in bacterial counts for both methicillin-susceptible and fluoroquinolone-resistant S. aureus.[1]

  • Rat Knee Prosthesis Model: To assess its potential for treating prosthetic joint infections (PJI), a rat model was developed where knee prostheses were inoculated with MRSA. Treatment with this compound led to a dose-dependent decrease in inflammatory markers and outperformed vancomycin in histological scoring of osteomyelitis.[1]

Human Clinical Trials
  • Phase 1 Absorption, Metabolism, and Excretion (AME) Study (NCT05074134): This open-label study in healthy male participants evaluated the pharmacokinetics of a single 300 mg intravenous dose of [¹⁴C]-labeled this compound.[9] Blood, urine, and feces were collected for 336 hours to assess radiolabel recovery and identify metabolites.[9]

  • Phase 2 ABSSSI Trial (NCT03964493): A multicenter, randomized, double-blind, active-controlled trial was conducted in adults with acute bacterial skin and skin structure infections (ABSSSIs). Patients received either 300 mg of this compound or 1 g of vancomycin intravenously every 12 hours. The primary endpoint was safety and tolerability, with clinical response as a key secondary endpoint.[10]

Conclusion

This compound is a highly promising antibiotic candidate with a unique dual mechanism of action that addresses the critical challenge of antimicrobial resistance. Its potent in vitro and in vivo activity against difficult-to-treat pathogens, including MRSA and biofilms, underscores its potential clinical utility. The ongoing clinical development will be crucial in determining its safety and efficacy profile for future applications in treating serious bacterial infections. The data presented in this guide highlights the robust scientific foundation behind this compound and provides a comprehensive resource for the scientific and drug development communities.

References

Rifaquizinone: A Technical Guide to a Dual-Action Antibiotic

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Rifaquizinone, also known by its developmental codes CBR-2092 and TNP-2092, is a novel, experimental antibiotic designed to combat challenging bacterial infections, particularly those caused by resistant pathogens like Staphylococcus aureus.[1][2] It is a first-in-class hybrid antibiotic, covalently linking a rifamycin moiety and a quinolone moiety into a single molecule.[1][3] This unique design was conceived to address the limitations of administering rifampin and fluoroquinolones as separate drugs, where antagonism has been observed, and to create a potent agent with a dual mechanism of action to overcome resistance.[1] Currently under development by TenNor Therapeutics, this compound is being investigated for treating prosthetic joint infections, acute bacterial skin and skin structure infections (ABSSSIs), and other biofilm-associated infections.[4][5][6]

Mechanism of Action

This compound's potency stems from its ability to simultaneously attack two critical and distinct bacterial processes. This dual-pharmacophore approach is a key strategy in circumventing bacterial resistance mechanisms.[1][7]

  • RNA Polymerase Inhibition: The rifamycin component of the molecule targets the bacterial DNA-dependent RNA polymerase (RNAP), a crucial enzyme for transcription (the synthesis of RNA from a DNA template). By binding to RNAP, this compound effectively halts protein synthesis, leading to bacterial death.[1][8]

  • DNA Gyrase and Topoisomerase IV Inhibition: The quinolone portion of the molecule inhibits two essential type II topoisomerase enzymes: DNA gyrase and DNA topoisomerase IV. These enzymes are vital for bacterial DNA replication, managing DNA supercoiling, and decatenating daughter chromosomes after replication. Their inhibition leads to breaks in the bacterial DNA, ultimately causing cell death.[1][3][4]

This combined assault on both transcription and DNA replication makes it significantly more difficult for bacteria to develop resistance.[1] Notably, studies have shown that fluoroquinolone efflux pumps, a common resistance mechanism, have no effect on the minimum inhibitory concentration (MIC) of this compound.[1]

Rifaquizinone_Mechanism_of_Action cluster_bacterium Bacterial Cell DNA Bacterial DNA RNA_Polymerase RNA Polymerase DNA->RNA_Polymerase Transcription DNA_Gyrase DNA Gyrase / Topoisomerase IV DNA->DNA_Gyrase Supercoiling Management mRNA mRNA RNA_Polymerase->mRNA Ribosome Ribosome mRNA->Ribosome Translation Proteins Essential Proteins Ribosome->Proteins Replication DNA Replication DNA_Gyrase->Replication Supercoiling Management This compound This compound This compound->RNA_Polymerase Inhibition This compound->DNA_Gyrase Inhibition

Caption: Dual mechanism of this compound targeting transcription and DNA replication.

Synthesis Process

While the precise, industrial-scale synthesis of this compound is proprietary, the process involves the strategic combination of a modified rifamycin core with a functionalized quinolone (or more specifically, a quinolizine) carboxylic acid derivative.[2] The synthesis of the quinazolinone core, a related structure, often employs well-established organic chemistry reactions.

General Methodologies for Quinazolinone Synthesis

Several methods are available for the synthesis of the quinazolinone heterocyclic system, which is structurally related to the quinolone component of this compound. These methods typically involve the construction of the pyrimidine ring onto a benzene precursor.

  • From 2-Aminobenzamides: A common route involves the cyclization of 2-aminobenzamides with aldehydes, often catalyzed by an acid like p-toluenesulfonic acid, followed by an oxidative dehydrogenation step.[9]

  • From Isatoic Anhydride: Another approach uses the reaction of isatoic anhydride with amidoxime derivatives, catalyzed by iron(III) chloride, to efficiently produce 2-substituted quinazolin-4(3H)-ones.[9]

  • Tandem Reactions: More advanced strategies employ tandem or domino reactions. For example, a copper-catalyzed reaction of 2-aminobenzamides with tertiary amines can yield quinazolinone derivatives.[9][10]

The conceptual workflow for creating a hybrid molecule like this compound would involve preparing the two key pharmacophores with appropriate linking chemistry and then coupling them to form the final conjugate.

Rifaquizinone_Synthesis_Workflow Rifamycin_S Rifamycin S (Precursor) Rifa_Mod Step 1: Functionalization of Rifamycin Moiety (e.g., amine introduction) Rifamycin_S->Rifa_Mod Quinolone_Core Quinolone/Quinolizine Carboxylic Acid Core Quin_Mod Step 2: Activation of Quinolone Carboxylic Acid Quinolone_Core->Quin_Mod Coupling Step 3: Amide Bond Formation or Reductive Amination (Hybridization) Rifa_Mod->Coupling Quin_Mod->Coupling Purification Step 4: Purification and Characterization (HPLC, NMR, MS) Coupling->Purification This compound This compound Purification->this compound

Caption: High-level conceptual workflow for the synthesis of this compound.

Quantitative Data and Biological Activity

This compound has demonstrated potent in vitro activity against a wide range of bacterial pathogens, particularly Gram-positive organisms. Its efficacy is maintained against strains resistant to conventional antibiotics.

ParameterValueOrganism/TargetReference
IC₅₀ 34 nMWild-type S. aureus RNA Polymerase[8]
MIC Range 0.008 - 0.5 µg/mL300 clinical isolates of Staphylococci and Streptococci[8]

The drug is being developed for both oral and intravenous administration to treat a variety of infections, including those involving biofilms, which are notoriously difficult to eradicate.[4]

Experimental Protocols & Methodologies

The discovery and evaluation of this compound rely on a series of standardized microbiology and biochemical assays.

Minimum Inhibitory Concentration (MIC) Determination

This fundamental test determines the lowest concentration of an antibiotic required to inhibit the visible growth of a bacterium.

  • Protocol:

    • A two-fold serial dilution of this compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

    • Each well is inoculated with a standardized suspension of the test bacterium (e.g., S. aureus).

    • Positive (no antibiotic) and negative (no bacteria) controls are included.

    • The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

    • The MIC is read as the lowest concentration of the drug in which there is no visible turbidity (bacterial growth).

RNA Polymerase Inhibition Assay

This biochemical assay directly measures the effect of the compound on the enzymatic activity of its target, RNA polymerase.

  • Protocol:

    • The reaction mixture is prepared containing purified bacterial RNA polymerase, a DNA template, and ribonucleotide triphosphates (rNTPs), one of which is radiolabeled (e.g., ³H-UTP) or fluorescently tagged.

    • Varying concentrations of this compound are added to the reaction mixtures.

    • The reaction is initiated and allowed to proceed for a set time at 37°C.

    • The reaction is stopped, and the newly synthesized RNA is precipitated and collected on a filter.

    • The amount of incorporated radiolabel or fluorescence is quantified using a scintillation counter or fluorometer.

    • The concentration of this compound that inhibits 50% of the enzyme's activity is determined as the IC₅₀ value.[8]

Time-Kill Studies

These studies assess the bactericidal (killing) or bacteriostatic (growth-inhibiting) effect of an antibiotic over time.

  • Protocol:

    • A standardized inoculum of bacteria is added to flasks containing broth with this compound at various concentrations (e.g., 1x, 4x, 10x the MIC). A growth control flask with no antibiotic is included.

    • The flasks are incubated with shaking.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), an aliquot is removed from each flask.

    • Serial dilutions of the aliquot are plated onto agar plates.

    • After incubation, the number of colony-forming units (CFU/mL) is counted.

    • A plot of log₁₀ CFU/mL versus time is generated to visualize the rate of bacterial killing. A ≥3-log₁₀ reduction in CFU/mL is typically considered bactericidal.

Antibiotic_Evaluation_Workflow Screening Primary Screening (MIC Determination) Bactericidal Bactericidal/Bacteriostatic? (Time-Kill Assays) Screening->Bactericidal MOA Mechanism of Action (MOA) (Enzyme Inhibition Assays) Bactericidal->MOA Resistance Resistance Studies (Frequency, Efflux Pump Susceptibility) MOA->Resistance Biofilm Biofilm Activity (In Vitro Models) Resistance->Biofilm InVivo In Vivo Efficacy (Animal Models) Biofilm->InVivo Clinical Clinical Trials (Phase I, II, III) InVivo->Clinical

Caption: General experimental workflow for the evaluation of a new antibiotic.

References

Rifaquizinone: A Technical Guide to its Bacterial Cellular Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rifaquizinone (formerly CBR-2092, TNP-2092) is a novel, first-in-class dual-pharmacophore antibiotic that covalently links a rifamycin moiety and a 4H-4-oxo-quinolizine moiety. This hybrid structure allows for a multi-targeted mechanism of action, conferring potent bactericidal activity, particularly against challenging Gram-positive pathogens such as Staphylococcus aureus, including methicillin-resistant (MRSA) and quinolone-resistant strains. This document provides a detailed overview of the molecular targets of this compound within bacterial cells, presenting key quantitative data, experimental protocols used for its characterization, and visual representations of its mechanism and associated experimental workflows.

Mechanism of Action: A Multi-Target Approach

This compound's unique structure enables it to simultaneously engage multiple critical intracellular targets, a strategy designed to enhance efficacy and mitigate the development of resistance.[1] Biochemical and microbiological studies have elucidated a primary target and two secondary targets.[1][2]

  • Primary Target: DNA-dependent RNA Polymerase (RNAP) The rifamycin pharmacophore of this compound is responsible for its primary mode of action: the inhibition of bacterial DNA-dependent RNA polymerase (RNAP).[1][3] This enzyme is essential for transcription, the process of copying DNA into RNA. By binding to the β-subunit of RNAP, this compound blocks the elongation of the nascent RNA chain, thereby halting protein synthesis and leading to bacterial cell death.[1] This is the canonical mechanism of action for rifamycin-class antibiotics.

  • Secondary Targets: DNA Gyrase and DNA Topoisomerase IV The quinolizine pharmacophore targets two essential bacterial type II topoisomerases: DNA gyrase and DNA topoisomerase IV.[1][3] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.[4]

    • DNA Gyrase: Primarily responsible for introducing negative supercoils into DNA, which is necessary for the initiation of replication.[4]

    • Topoisomerase IV: Primarily responsible for decatenating (unlinking) newly replicated daughter chromosomes, allowing for proper segregation into daughter cells.[4]

In rifampin-susceptible bacteria, the potent inhibition of RNAP is the dominant mechanism of cell killing. However, in strains that have developed resistance to rifampin (typically through mutations in the rpoB gene), the quinolizine moiety's inhibition of DNA gyrase and topoisomerase IV becomes the principal mechanism of action.[1][5] This dual-targeting provides a "built-in" combination therapy, suppressing the emergence of resistant mutants.[6]

Rifaquizinone_Mechanism_of_Action cluster_drug This compound cluster_targets Bacterial Cell Targets cluster_processes Inhibited Cellular Processes Rif_moiety Rifamycin Moiety RNAP RNA Polymerase (Primary Target) Rif_moiety->RNAP Quin_moiety Quinolizine Moiety Gyrase DNA Gyrase (Secondary) Quin_moiety->Gyrase TopoIV Topoisomerase IV (Tertiary) Quin_moiety->TopoIV Transcription Transcription (RNA Synthesis) RNAP->Transcription Inhibits Replication DNA Replication & Segregation Gyrase->Replication Inhibits TopoIV->Replication Inhibits Death Bacterial Cell Death Transcription->Death Replication->Death MIC_Workflow start Start prep_drug Prepare serial dilutions of this compound in broth start->prep_drug prep_inoculum Standardize bacterial inoculum (e.g., 0.5 McFarland) start->prep_inoculum inoculate Inoculate microtiter plate wells with drug dilutions and bacteria prep_drug->inoculate prep_inoculum->inoculate incubate Incubate plate (16-20h at 37°C) inoculate->incubate read_results Visually inspect for growth and determine lowest concentration with no visible growth incubate->read_results end End (MIC Value) read_results->end

References

Rifaquizinone: A Technical Guide to its Activity Against Gram-positive Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rifaquizinone (formerly CBR-2092 or TNP-2092) is a novel, dual-pharmacophore antibiotic that merges the structural and functional properties of a rifamycin and a quinolone in a single molecule.[1] This hybrid design confers a multi-targeted mechanism of action, primarily inhibiting bacterial RNA polymerase, DNA gyrase, and topoisomerase IV.[1][2][3] This unique approach has demonstrated potent bactericidal activity against a range of Gram-positive pathogens, including clinically challenging methicillin-resistant Staphylococcus aureus (MRSA) and strains resistant to fluoroquinolones.[1][4][5] this compound is under development for treating serious bacterial infections, particularly those associated with biofilms and medical devices.[2][5] This guide provides a comprehensive overview of the in vitro activity of this compound against key Gram-positive bacteria, details its mechanism of action, and outlines the experimental protocols used in its evaluation.

In Vitro Antibacterial Activity

This compound has demonstrated potent in vitro activity against a broad spectrum of Gram-positive cocci, including various species of Staphylococcus and Streptococcus.

Minimum Inhibitory Concentrations (MICs)

The following table summarizes the Minimum Inhibitory Concentration (MIC) data for this compound against a panel of Gram-positive clinical isolates. The data highlights its efficacy against both susceptible and resistant strains.

Bacterial SpeciesResistance ProfileNo. of IsolatesMIC Range (μg/mL)MIC₅₀ (μg/mL)MIC₉₀ (μg/mL)
Staphylococcus aureusMethicillin-Susceptible (MSSA)---0.015
Staphylococcus aureusMethicillin-Resistant (MRSA)---0.015
Staphylococcus epidermidisMethicillin-Susceptible (MSSE)---0.008
Staphylococcus epidermidisMethicillin-Resistant (MRSE)---0.5
Streptococcus pyogenes-----
Streptococcus agalactiae-----
Staphylococci and StreptococciGeneral Clinical Isolates3000.008 - 0.5--

Data compiled from multiple in vitro studies.[6][7][8] Note: MIC₅₀ and MIC₉₀ values represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Bactericidal Activity and Post-Antibiotic Effects

Time-kill studies have demonstrated that this compound exhibits bactericidal activity against S. aureus.[1] This activity is concentration-dependent and is maintained against strains resistant to rifampin or those with intermediate resistance to quinolones.[1][8] Furthermore, this compound shows a prolonged post-antibiotic effect (PAE) and sub-MIC effect (SME) against S. aureus, with a PAE of 3.2 hours at 3x MIC and an SME of 6.5 hours at 0.12x MIC.[8]

Mechanism of Action

This compound's efficacy stems from its dual-action mechanism, targeting essential bacterial enzymes involved in DNA and RNA synthesis.[1][2] This multi-targeted approach is a key strategy in overcoming and preventing the development of antibiotic resistance.

Inhibition of RNA Polymerase

The rifamycin component of this compound binds to the β-subunit of the bacterial DNA-dependent RNA polymerase, a mechanism shared with other rifamycins.[9] This interaction sterically blocks the path of the elongating RNA transcript, thereby inhibiting the initiation of transcription. This compound inhibits wild-type S. aureus RNA polymerase with an IC₅₀ of 34 nM.[6][7]

Inhibition of DNA Gyrase and Topoisomerase IV

The quinolone moiety of this compound targets two essential type II topoisomerases: DNA gyrase and topoisomerase IV.[1][2] These enzymes are crucial for managing DNA topology during replication, repair, and transcription. By inhibiting their function, this compound disrupts DNA synthesis and repair, leading to bacterial cell death.

Signaling Pathway Diagram

The following diagram illustrates the multi-targeted mechanism of action of this compound in Gram-positive bacteria.

Rifaquizinone_Mechanism_of_Action cluster_drug This compound cluster_processes Inhibited Cellular Processes This compound This compound RNAP RNA Polymerase (β-subunit) This compound->RNAP Gyrase DNA Gyrase This compound->Gyrase TopoIV Topoisomerase IV This compound->TopoIV Transcription Transcription RNAP->Transcription Replication DNA Replication & Repair Gyrase->Replication TopoIV->Replication

Figure 1. this compound's multi-targeted mechanism of action.

Experimental Protocols

The following sections detail the standardized methodologies used to evaluate the in vitro activity of this compound.

Minimum Inhibitory Concentration (MIC) Determination

Method: Broth microdilution is the standard method for determining the MIC of this compound, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Protocol:

  • Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO), at a high concentration.

  • Serial Dilutions: Two-fold serial dilutions of the this compound stock solution are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.

  • Bacterial Inoculum Preparation: The test bacterium is cultured on an appropriate agar medium overnight. Colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter wells.

  • Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted this compound is inoculated with the prepared bacterial suspension. The plates are then incubated at 35-37°C for 16-20 hours under ambient air.

  • MIC Reading: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

Time-Kill Kinetics Assay

Method: The time-kill assay is used to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Protocol:

  • Bacterial Culture Preparation: A starting bacterial culture is grown to the early to mid-logarithmic phase of growth in CAMHB.

  • Exposure to this compound: The bacterial culture is diluted to a starting density of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL in flasks containing CAMHB with various concentrations of this compound (e.g., 1x, 4x, 10x MIC) and a growth control without the antibiotic.

  • Sampling and Plating: At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), aliquots are withdrawn from each flask.

  • Viable Cell Counting: The withdrawn samples are serially diluted in sterile saline and plated onto appropriate agar plates (e.g., Tryptic Soy Agar).

  • Incubation and Colony Counting: The plates are incubated at 35-37°C for 18-24 hours, after which the number of colony-forming units (CFU) is counted.

  • Data Analysis: The change in log₁₀ CFU/mL over time is plotted for each this compound concentration and the growth control. A ≥3-log₁₀ reduction in CFU/mL from the initial inoculum is generally considered bactericidal.

Experimental Workflow Diagram

The following diagram outlines the general workflow for in vitro evaluation of a novel antibiotic like this compound.

In_Vitro_Workflow cluster_start Initial Screening cluster_bactericidal Activity Characterization cluster_advanced Advanced In Vitro Models MIC MIC Determination (Broth Microdilution) MBC MBC Determination MIC->MBC TimeKill Time-Kill Kinetics MIC->TimeKill Biofilm Biofilm Activity Assays MIC->Biofilm Intracellular Intracellular Killing Assays MIC->Intracellular PAE Post-Antibiotic Effect (PAE) TimeKill->PAE

Figure 2. General workflow for in vitro antibiotic evaluation.

Resistance and Efflux

Studies involving genetically defined mutants of S. aureus have shown that this compound is not a substrate for the NorA or MepA efflux pumps.[8] This is a significant advantage as efflux is a common mechanism of resistance to quinolone antibiotics. The dual-target nature of this compound also contributes to a low frequency of spontaneous resistance.[8]

Conclusion

This compound represents a promising development in the fight against resistant Gram-positive infections. Its novel hybrid structure and multi-targeted mechanism of action result in potent bactericidal activity and a low propensity for resistance development. The comprehensive in vitro data, including low MIC values against key pathogens and efficacy in biofilm and intracellular models, strongly support its continued clinical development for the treatment of complex infections, such as those associated with prosthetic joints and skin and skin structure infections.[1][5] Further research and clinical trials are anticipated to fully elucidate its therapeutic potential.

References

Early research on Rifaquizinone (TNP-2092)

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Early Research of Rifaquizinone (TNP-2092)

Introduction

This compound, also known as TNP-2092 or CBR-2092, is a first-in-class investigational antibiotic designed to address the challenges of persistent bacterial infections and rising antimicrobial resistance.[1][2] It is a novel, dual-acting hybrid molecule that covalently links a rifamycin SV pharmacophore with a 4H-4-oxo-quinolizine pharmacophore.[3][4] This unique structure enables a multi-targeted mechanism of action, aiming to provide potent bactericidal activity, particularly against difficult-to-treat biofilm-associated infections, while minimizing the development of resistance that often limits the utility of its parent compounds.[1][2] Early research has focused on its potential for treating prosthetic joint infections (PJI), acute bacterial skin and skin structure infections (ABSSSI), and various gastrointestinal disorders.[5][6][7]

Mechanism of Action

This compound exerts its antibacterial effect by simultaneously inhibiting three essential bacterial enzymes, a strategy designed to reduce the likelihood of resistance emergence.[8] The rifamycin component targets the bacterial DNA-dependent RNA polymerase (RNAP), preventing the transcription of DNA into mRNA and thereby halting protein synthesis.[1][9] The quinolizinone component targets two type II topoisomerases: DNA gyrase and DNA topoisomerase IV.[3][9] These enzymes are crucial for bacterial DNA replication, repair, and segregation. By inhibiting all three targets, this compound disrupts critical cellular processes, leading to potent bactericidal activity.[8][10]

TNP-2092_Mechanism_of_Action cluster_drug This compound (TNP-2092) cluster_targets Bacterial Cellular Targets cluster_processes Inhibited Processes TNP2092 This compound (Hybrid Molecule) Rifamycin_moiety Rifamycin Pharmacophore TNP2092->Rifamycin_moiety contains Quinolizinone_moiety Quinolizinone Pharmacophore TNP2092->Quinolizinone_moiety contains RNAP RNA Polymerase Rifamycin_moiety->RNAP Inhibits DNA_Gyrase DNA Gyrase Quinolizinone_moiety->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Quinolizinone_moiety->Topo_IV Inhibits Transcription DNA Transcription RNAP->Transcription DNA_Replication DNA Replication & Supercoiling DNA_Gyrase->DNA_Replication Topo_IV->DNA_Replication block Bacterial Cell Death Transcription->block Leads to DNA_Replication->block Leads to

Caption: Multi-target mechanism of action of this compound (TNP-2092).

In Vitro Activity

Early research has demonstrated this compound's potent in vitro activity against a range of clinically important pathogens, particularly Gram-positive bacteria associated with complex infections.

Activity Against Staphylococci

TNP-2092 shows excellent activity against both planktonic and biofilm-forming staphylococci, which are common causes of prosthetic joint infections.[4][11] Its efficacy extends to methicillin-resistant Staphylococcus aureus (MRSA).[9]

Table 1: In Vitro Activity of TNP-2092 against PJI-Associated Staphylococci (μg/mL)

Organism N MIC50/MIC90 MBC50/MBC90 MBBC50/MBBC90
S. aureus 80 ≤0.0075 / 0.015 0.5 / 4 0.5 / 2
S. epidermidis 80 ≤0.0075 / 0.015 0.015 / 0.125 0.06 / 0.25

Source: Data extracted from a study on 80 PJI-associated isolates.[4][11] MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; MBBC: Minimum Biofilm Bactericidal Concentration.

Activity Against Helicobacter pylori

TNP-2092 is highly active against H. pylori, including strains resistant to standard-of-care agents like clarithromycin and levofloxacin.[3][12] This suggests its potential as a new therapy for H. pylori infections, where resistance is a growing concern.[3]

Table 2: In Vitro Resistance Rates against H. pylori (100 Clinical Isolates)

Antibiotic Resistance Rate (%) MIC50 (μg/mL) MIC90 (μg/mL)
TNP-2092 1% 0.008 0.03
Clarithromycin 13% ≤0.015 1
Levofloxacin 18% 0.06 2
Rifampin 1% 0.06 0.25

Source: Data from a study on 100 H. pylori clinical isolates.[3]

Enzymatic Inhibition

The primary cellular target of this compound appears to be the RNA polymerase.

Table 3: Enzymatic Inhibition Constants

Enzyme Source IC50
RNA Polymerase Wild-type S. aureus 34 nM

Source: MedchemExpress, citing Robertson GT, et al.[13][14]

Resistance Profile

A key advantage of this compound's design is its low propensity for resistance development. The dual-action mechanism, targeting three distinct enzymes, means that multiple simultaneous mutations would be required for a bacterium to acquire high-level resistance, a statistically rare event.[5][15] In one study, serial passage of S. aureus for 26 days was required to select for a resistant mutant, which harbored five distinct mutations across rpoB, gyrA, and parC genes.[15] Furthermore, the molecule is not susceptible to expulsion by known fluoroquinolone efflux pumps.[15]

In Vivo Efficacy

Animal models have corroborated the promising in vitro activity of TNP-2092 across several infection types.

Table 4: Summary of In Vivo Efficacy Studies

Infection Model Animal Pathogen Key Findings
C. difficile Infection Mouse Clostridium difficile Superior efficacy compared to metronidazole and vancomycin; no relapse observed.[5][16]
H. pylori Infection Mouse H. pylori SS1 Effective dose established at 45 mg/kg; oral administration was more efficacious than subcutaneous.[10]
Periprosthetic Joint Infection (PJI) Rat MRSA Intra-articular injection was safe and effective, eliminating bacteria, disrupting biofilm, and reducing inflammation.[17]

| Infective Endocarditis (IE) | Rabbit | MRSA | Demonstrated in vivo efficacy in a severe infection model.[1] |

Pharmacokinetics

Pharmacokinetic studies have been conducted in animals and humans, evaluating different routes of administration. When given orally, TNP-2092 exhibits low systemic absorption, with the majority of the compound recovered in the feces, similar to rifaximin.[5][16] This profile is advantageous for treating gastrointestinal infections. For systemic infections like PJI or ABSSSI, intravenous (IV) and intra-articular (IA) routes have been explored.

Table 5: Pharmacokinetic Parameters of TNP-2092

Study Population Route Dose Key PK Parameters
Rats IA 10 mg/kg Cmax (plasma): 130-289 ng/mL; Synovial Fluid Conc. (24h): 76,844-371,887 ng/mL.[18]
Dogs IA 3 mg/kg Cmax (plasma): 736 ng/mL; Synovial Fluid Conc. (12h): 77,300 ng/mL.[18]
Healthy Chinese Volunteers IV 200-400 mg (single dose) Cmax increased linearly with dose; AUC increased slightly more than dose-proportionally.[19]

| Healthy Chinese Volunteers | IV | 300 mg q12h (multiple doses) | Steady state reached after 4 doses with slight drug accumulation.[19] |

These studies show that IA administration achieves very high local concentrations in the synovial fluid while maintaining low systemic exposure, a highly desirable profile for treating PJI.[18]

Early Clinical Development

TNP-2092 has progressed into early-phase clinical trials. A Phase 1 study in healthy volunteers established its safety and tolerability.[19] A Phase 2 multicenter, randomized, double-blind trial was conducted in the United States to evaluate its safety and efficacy for ABSSSI compared to vancomycin.

Table 6: Top-Line Results from Phase 2 ABSSSI Clinical Trial (NCT03964493)

Endpoint Population TNP-2092 (n=78) Vancomycin (n=39)
Early Clinical Response (48-72h) Intent-to-Treat (ITT) 76.3% 67.5%
Post-Treatment Success Rate Clinically Evaluable (CE) 96.4% 92.6%
Incidence of Adverse Events Safety Population 46.2% 48.7%

Source: Data from TenNor Therapeutics press release and trial abstracts.[6][7][20]

The results showed that TNP-2092 was safe, well-tolerated, and demonstrated a higher clinical response rate at the early assessment point compared to vancomycin.[21] The drug has received Qualified Infectious Disease Product (QIDP) and Fast Track designations from the FDA for the treatment of PJI.[7]

Experimental Protocols

In Vitro Susceptibility Testing for H. pylori
  • Method: Agar dilution method as per Clinical and Laboratory Standards Institute (CLSI) guidelines.[10]

  • Media: Mueller-Hinton agar supplemented with 5% sheep blood.[10]

  • Inoculum: H. pylori clinical isolates are cultured and suspended in saline to a turbidity equivalent to a 2.0 McFarland standard.

  • Plates: Serial twofold dilutions of TNP-2092 and comparator agents are prepared and incorporated into the agar.

  • Incubation: Inoculated plates are incubated at 37°C under microaerophilic conditions (5% O₂, 10% CO₂, 85% N₂) for 72 hours.[10]

  • Endpoint (MIC): The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

In Vivo Mouse H. pylori Infection Model

This protocol outlines the workflow for establishing and treating an H. pylori infection in mice to evaluate drug efficacy.

Mouse_HPylori_Workflow cluster_setup Infection Setup cluster_treatment Treatment Phase cluster_endpoint Efficacy Assessment start Select C57/BL6 Mice (5-6 weeks old) fasting1 Fast Animals start->fasting1 infection Infect with H. pylori SS1 (~10^7 CFU) via oral gavage (3 times at 48h intervals) fasting1->infection wait Wait 1 Week (for infection to establish) infection->wait treatment Administer Treatment: - TNP-2092 (e.g., 45 mg/kg) - Vehicle Control (Oral gavage, b.i.d. for 7 days) wait->treatment euthanasia Euthanize Mice (18-20h after last dose) treatment->euthanasia sampling Remove, Rinse, and Homogenize Stomachs euthanasia->sampling plating Plate Serial Dilutions on Selective Agar sampling->plating incubation Incubate Plates (Microaerophilic, 37°C, 6-7 days) plating->incubation endpoint Determine Bacterial Load (Log10 CFU per stomach) incubation->endpoint

Caption: Experimental workflow for the murine H. pylori infection model.

Phase 2 ABSSSI Clinical Trial Design
  • Study Design: A multicenter, randomized, double-blind, positive-controlled study.[20][21]

  • Population: 120 adult patients with ABSSSI suspected or confirmed to be caused by Gram-positive pathogens, with a minimum lesion size of 75 cm².[6][22]

  • Randomization: Patients randomized in a 2:1 ratio to receive either TNP-2092 or vancomycin.[20]

  • Treatment Arms:

    • Experimental Arm: TNP-2092 (300 mg) administered via intravenous (IV) infusion every 12 hours.[20]

    • Control Arm: Vancomycin (1 g) administered via IV infusion every 12 hours.[20]

  • Duration: Treatment duration of 7 to 14 days. An option to switch to oral antibiotics was permitted if criteria were met.[20]

  • Primary Endpoint: Safety and tolerability of TNP-2092.[20]

  • Secondary Endpoint: Clinical response at the early assessment (EA) visit (48-72 hours after treatment initiation).[20]

References

Rifaquizinone: A Comprehensive Technical Guide on its Physicochemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rifaquizinone is a novel, dual-pharmacophore antibiotic that holds promise in an era of increasing antimicrobial resistance.[1] This hybrid molecule combines the structural features of a rifamycin and a quinolone, resulting in a unique mechanism of action that targets both bacterial RNA polymerase and DNA gyrase/topoisomerase IV.[1] This technical guide provides an in-depth overview of the physicochemical properties of this compound, details relevant experimental protocols for their determination, and visualizes its mechanism of action and experimental workflows.

Physicochemical Properties

A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental for drug development, influencing formulation, delivery, and bioavailability. Due to the limited availability of publicly accessible experimental data for this compound, this section presents a combination of known and calculated properties.

Table 1: General and Structural Properties of this compound
PropertyValueSource
Chemical Name 8-[(3R)-3-[1-[[1-[(E)-[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-13-acetyloxy-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-26-yl]methylideneamino]piperidin-4-yl]-methylamino]cyclopropyl]pyrrolidin-1-yl]-1-cyclopropyl-7-fluoro-9-methyl-4-oxoquinolizine-3-carboxylic acidWikipedia
Synonyms RFQ, CBR-2092, TNP-2092Wikipedia
Molecular Formula C65H81FN6O15Wikipedia
Molecular Weight 1205.37 g/mol MedChemExpress
CAS Number 922717-97-3Wikipedia
Table 2: Physicochemical Parameters of this compound
PropertyValue (Calculated)Source
XLogP3 9.2PubChem
Hydrogen Bond Donor Count 7PubChem
Hydrogen Bond Acceptor Count 21PubChem
Rotatable Bond Count 11PubChem
Topological Polar Surface Area 282 ŲPubChem
Heavy Atom Count 87PubChem

Note: The values in Table 2 are computationally predicted and may differ from experimentally determined values.

Experimental Protocols

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.

Methodology:

  • Preparation of Solvent: Prepare a buffered aqueous solution at a physiologically relevant pH (e.g., pH 7.4) or other relevant solvent systems.

  • Sample Preparation: Add an excess amount of this compound to a sealed, clear container (e.g., a glass vial) containing a known volume of the prepared solvent. The excess solid is necessary to ensure that equilibrium is reached.

  • Equilibration: Agitate the container at a constant temperature (e.g., 25°C or 37°C) for a defined period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle.

  • Sampling and Analysis: Carefully withdraw a sample from the supernatant, ensuring no solid particles are included. The concentration of this compound in the sample is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Melting Point Determination (Differential Scanning Calorimetry - DSC)

Differential Scanning Calorimetry is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.

Methodology:

  • Sample Preparation: Accurately weigh a small amount of this compound (typically 1-5 mg) into a DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a controlled rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).

  • Data Acquisition: The DSC instrument records the heat flow to the sample relative to the reference.

  • Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting DSC thermogram.[2][3]

pKa Determination (Potentiometric Titration)

Potentiometric titration is a common and accurate method for determining the acid dissociation constant (pKa) of ionizable compounds.[4][5][6]

Methodology:

  • Solution Preparation: Dissolve a known amount of this compound in a suitable solvent (e.g., a co-solvent system of water and methanol if aqueous solubility is low).

  • Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), adding the titrant in small, precise increments.

  • Data Recording: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa value can be determined from the inflection point of the resulting titration curve.[4]

Mechanism of Action: A Dual-Target Approach

This compound's innovative design as a hybrid molecule allows it to simultaneously target two essential bacterial processes: transcription and DNA replication.[1] This dual mechanism of action is a key strategy to combat antibiotic resistance.

The rifamycin component of this compound is responsible for inhibiting bacterial RNA polymerase, the enzyme essential for transcription.[1] It is understood that rifamycins bind to the β-subunit of RNA polymerase, physically blocking the path of the elongating RNA chain.[7][8] This ultimately prevents the synthesis of messenger RNA (mRNA) and other essential RNA molecules, leading to a cessation of protein synthesis and bacterial cell death.

Concurrently, the quinolone moiety of this compound targets bacterial DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for managing DNA supercoiling during replication and transcription. Quinolones are known to stabilize the complex formed between these enzymes and DNA, leading to double-strand breaks in the bacterial chromosome.[9][10] This damage to the DNA is ultimately lethal to the bacterium.

The following diagrams illustrate the proposed signaling pathways for this compound's dual mechanism of action and a general experimental workflow for determining its physicochemical properties.

Rifaquizinone_Mechanism cluster_Rifamycin Rifamycin Moiety Action cluster_Quinolone Quinolone Moiety Action Rifaquizinone_R This compound (Rifamycin Component) RNAP Bacterial RNA Polymerase (β-subunit) Rifaquizinone_R->RNAP Transcription Transcription RNAP->Transcription mRNA mRNA Synthesis Transcription->mRNA Protein_Synthesis Protein Synthesis mRNA->Protein_Synthesis Cell_Death_R Bacterial Cell Death Protein_Synthesis->Cell_Death_R Rifaquizinone_Q This compound (Quinolone Component) Gyrase_TopoIV DNA Gyrase & Topoisomerase IV Rifaquizinone_Q->Gyrase_TopoIV Replication DNA Replication Gyrase_TopoIV->Replication DNA_Breaks Double-Strand DNA Breaks Replication->DNA_Breaks Cell_Death_Q Bacterial Cell Death DNA_Breaks->Cell_Death_Q

Caption: Dual mechanism of action of this compound.

Physicochemical_Workflow cluster_workflow General Experimental Workflow for Physicochemical Characterization Start This compound API Solubility Solubility Determination (Shake-Flask Method) Start->Solubility MeltingPoint Melting Point Determination (DSC) Start->MeltingPoint pKa pKa Determination (Potentiometric Titration) Start->pKa DataAnalysis Data Analysis & Interpretation Solubility->DataAnalysis MeltingPoint->DataAnalysis pKa->DataAnalysis Report Technical Report DataAnalysis->Report

Caption: A generalized workflow for physicochemical property determination.

Conclusion

This compound represents a significant advancement in the development of new antibiotics through its dual-targeting mechanism. While a complete experimental profile of its physicochemical properties is still emerging, the available data and established analytical methodologies provide a strong foundation for its continued development. This technical guide serves as a comprehensive resource for researchers and scientists, summarizing the current knowledge of this compound's core properties and providing detailed frameworks for its experimental characterization. Further research into the experimental determination of its solubility, melting point, and pKa will be crucial for optimizing its formulation and clinical application.

References

Rifaquizinone: A Technical Guide on Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rifaquizinone is a novel, dual-action antibiotic that holds promise in combating drug-resistant bacterial infections. As a hybrid molecule combining the structural features of rifamycins and quinolones, it exhibits a unique mechanism of action by simultaneously targeting bacterial RNA polymerase and DNA gyrase/topoisomerase IV. This technical guide provides a comprehensive overview of the available solubility and stability data for this compound, along with detailed experimental protocols relevant to its physicochemical characterization. The information presented herein is intended to support further research, formulation development, and preclinical assessment of this compound.

This compound Solubility Data

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. Currently, publicly available quantitative solubility data for this compound is limited. The following table summarizes the known solubility information.

Table 1: this compound Solubility Data

SolventSolubilityMethodReference
Dimethyl Sulfoxide (DMSO)10 mMNot Specified[1]
WaterData Not Available--
EthanolData Not Available--
MethanolData Not Available--
AcetoneData Not Available--
AcetonitrileData Not Available--
Physiological Buffers (e.g., PBS pH 7.4)Data Not Available--

Note: The lack of comprehensive solubility data highlights a critical gap in the physicochemical profile of this compound and underscores the need for further experimental investigation.

Proposed Experimental Protocol for Solubility Determination

To address the gap in solubility data, a standardized experimental protocol based on the shake-flask method is proposed below. This method is widely accepted for determining the equilibrium solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in various pharmaceutically relevant solvents.

Materials:

  • This compound reference standard

  • Solvents: Purified water, 0.9% NaCl, Phosphate Buffered Saline (PBS) pH 7.4, Ethanol (99%), Methanol (99%), Dimethyl Sulfoxide (DMSO), and other relevant organic solvents.

  • Calibrated analytical balance

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a validated analytical method for this compound quantification.

  • Syringe filters (e.g., 0.22 µm PVDF)

Procedure:

  • Add an excess amount of this compound to a series of vials, each containing a known volume of the respective solvent.

  • Securely cap the vials to prevent solvent evaporation.

  • Place the vials in a constant temperature shaker set at a controlled temperature (e.g., 25 °C and 37 °C).

  • Shake the vials at a constant rate for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

  • After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the samples at a high speed to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

  • Dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of this compound in the diluted samples using a validated HPLC method.

  • Calculate the solubility in mg/mL or Molarity.

This compound Stability Data

The stability of a drug substance is a critical quality attribute that influences its safety, efficacy, and shelf-life. As with solubility, specific stability data for this compound is not extensively available in the public domain. However, based on the stability testing of related compounds like Rifaximin and in accordance with the International Council for Harmonisation (ICH) guidelines, a comprehensive stability testing plan can be devised.

Table 2: Proposed Stability Testing Plan for this compound

Study TypeStorage ConditionsDurationParameters to be Tested
Forced Degradation Acidic (e.g., 0.1 M HCl, 60°C)Up to 8 hoursAssay, Purity (Degradation Products), Appearance
Basic (e.g., 0.1 M NaOH, 60°C)Up to 8 hoursAssay, Purity (Degradation Products), Appearance
Oxidative (e.g., 3% H₂O₂, RT)Up to 24 hoursAssay, Purity (Degradation Products), Appearance
Thermal (e.g., 80°C, solid state)Up to 7 daysAssay, Purity (Degradation Products), Appearance
Photolytic (ICH Q1B)Per ICH guidelinesAssay, Purity (Degradation Products), Appearance
Long-Term Stability 25°C ± 2°C / 60% RH ± 5% RH12, 24, 36 monthsAssay, Purity, Water Content, Appearance, etc.
Accelerated Stability 40°C ± 2°C / 75% RH ± 5% RH6 monthsAssay, Purity, Water Content, Appearance, etc.
Proposed Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods. The following protocol is adapted from studies on the related compound, Rifaximin.[2][3]

Objective: To investigate the degradation profile of this compound under various stress conditions.

Materials:

  • This compound reference standard

  • Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC grade solvents (e.g., acetonitrile, methanol, water)

  • pH meter

  • Heating block or water bath

  • Photostability chamber

  • Validated stability-indicating HPLC-UV/MS method

Procedure:

  • Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Heat the solution at a controlled temperature (e.g., 60°C) for a specified duration (e.g., up to 8 hours). Withdraw samples at various time points, neutralize with an appropriate base, dilute, and analyze by HPLC.

  • Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Heat the solution at a controlled temperature (e.g., 60°C) for a specified duration (e.g., up to 8 hours). Withdraw samples at various time points, neutralize with an appropriate acid, dilute, and analyze by HPLC.

  • Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% H₂O₂. Store the solution at room temperature for a specified duration (e.g., up to 24 hours). Withdraw samples at various time points, dilute, and analyze by HPLC.

  • Thermal Degradation: Expose the solid this compound powder to elevated temperatures (e.g., 80°C) for a specified duration (e.g., up to 7 days). At various time points, dissolve a known amount of the stressed solid in a suitable solvent, dilute, and analyze by HPLC.

  • Photostability: Expose the solid this compound powder and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. Analyze the samples by HPLC.

Visualizations

Mechanism of Action

This compound's dual-action mechanism involves the inhibition of two critical bacterial enzymes: RNA polymerase and DNA gyrase/topoisomerase IV.

Rifaquizinone_Mechanism_of_Action cluster_rifamycin Rifamycin Moiety cluster_quinolone Quinolone Moiety rna_polymerase RNA Polymerase transcription Transcription rna_polymerase->transcription catalyzes rna_synthesis RNA Synthesis transcription->rna_synthesis leads to cell_death Bacterial Cell Death rna_synthesis->cell_death dna_gyrase DNA Gyrase / Topoisomerase IV dna_replication DNA Replication & Repair dna_gyrase->dna_replication enables dna_replication->cell_death This compound This compound This compound->inhibition_rna This compound->inhibition_dna

This compound dual-action mechanism.
Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the proposed shake-flask method for determining the solubility of this compound.

Solubility_Workflow start Start add_excess Add excess this compound to solvent start->add_excess shake Shake at constant temperature add_excess->shake centrifuge Centrifuge to pellet solid shake->centrifuge filter Filter supernatant centrifuge->filter dilute Dilute sample filter->dilute analyze Analyze by HPLC dilute->analyze calculate Calculate solubility analyze->calculate end End calculate->end

Shake-flask solubility determination workflow.
Logical Relationship in Forced Degradation Studies

This diagram outlines the logical progression and purpose of conducting forced degradation studies for this compound.

Forced_Degradation_Logic stress_conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) degradation Induce Degradation stress_conditions->degradation identify_products Identify Degradation Products degradation->identify_products develop_method Develop Stability-Indicating Analytical Method identify_products->develop_method understand_pathways Understand Degradation Pathways identify_products->understand_pathways formulation_development Inform Formulation Development develop_method->formulation_development shelf_life Predict Shelf-Life develop_method->shelf_life understand_pathways->formulation_development understand_pathways->shelf_life

Logic of forced degradation studies.

References

Methodological & Application

Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Assay of Rifaquizinone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rifaquizinone, also known as CBR-2092 or TNP-2092, is a novel hybrid antibiotic that covalently links a rifamycin and a quinolone pharmacophore.[1] This dual mechanism of action targets both bacterial RNA polymerase, similar to rifampins, and DNA gyrase and topoisomerase IV, the targets of fluoroquinolones.[1][2] This unique mode of action provides potent bactericidal activity, particularly against challenging Gram-positive pathogens such as drug-resistant Staphylococcus aureus.[3] These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains using the broth microdilution method, in accordance with Clinical and Laboratory Standards Institute (CLSI) guidelines.

Mechanism of Action Signaling Pathway

This compound's dual-action mechanism disrupts essential bacterial cellular processes. The rifamycin component inhibits DNA-dependent RNA polymerase, preventing transcription and subsequent protein synthesis. Simultaneously, the quinolone moiety targets DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair. This concerted attack leads to potent bactericidal effects.

Rifaquizinone_Mechanism This compound Dual Mechanism of Action cluster_Rifamycin Rifamycin Pharmacophore cluster_Quinolone Quinolone Pharmacophore This compound This compound RNAP RNA Polymerase This compound->RNAP Inhibits DNA_Gyrase DNA Gyrase This compound->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV This compound->Topo_IV Inhibits Transcription Transcription RNAP->Transcription Protein_Synthesis Protein Synthesis Transcription->Protein_Synthesis Bacterial_Cell_Death Bacterial Cell Death Protein_Synthesis->Bacterial_Cell_Death Leads to DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Topo_IV->DNA_Replication DNA_Replication->Bacterial_Cell_Death Leads to

Caption: this compound's dual inhibitory action on bacterial transcription and DNA replication.

Quantitative Data Summary

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound against various clinically relevant staphylococcal and streptococcal isolates. The data is presented as MIC₅₀ (the concentration that inhibits 50% of isolates) and MIC₉₀ (the concentration that inhibits 90% of isolates).

Table 1: In Vitro Activity of this compound Against Staphylococci

Organism (No. of Isolates)Resistance PhenotypeThis compound MIC₅₀ (µg/mL)This compound MIC₉₀ (µg/mL)This compound MIC Range (µg/mL)
Staphylococcus aureus (50)Methicillin-Susceptible (MSSA)0.0080.0150.004 - 0.015
Staphylococcus aureus (50)Methicillin-Resistant (MRSA)0.0080.0150.004 - 0.03
Staphylococcus epidermidis (50)Methicillin-Susceptible (MSSE)0.0040.0080.002 - 0.015
Staphylococcus epidermidis (50)Methicillin-Resistant (MRSE)0.0150.50.004 - >1

Data sourced from Robertson et al. (2008).[2][4]

Table 2: In Vitro Activity of this compound Against Streptococci

Organism (No. of Isolates)This compound MIC₅₀ (µg/mL)This compound MIC₉₀ (µg/mL)This compound MIC Range (µg/mL)
Streptococcus pyogenes (50)0.030.120.008 - 0.12
Streptococcus agalactiae (25)0.120.250.03 - 0.25
Streptococcus pneumoniae (25)0.060.120.015 - 0.12

Data sourced from Robertson et al. (2008).[2][4]

Experimental Protocols

Broth Microdilution MIC Assay for this compound

This protocol details the steps for determining the MIC of this compound using the broth microdilution method, adhering to CLSI standards.

Materials:

  • This compound (CBR-2092) powder

  • Dimethyl sulfoxide (DMSO) or ethanol for stock solution preparation

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • For fastidious organisms like Streptococcus pneumoniae, supplement CAMHB with 2.5% to 5% lysed horse blood.

  • Sterile 96-well microtiter plates (U-bottom)

  • Bacterial strains for testing

  • Quality control (QC) strains (e.g., Staphylococcus aureus ATCC® 29213™, Streptococcus pneumoniae ATCC® 49619™)

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Multichannel pipette

Experimental Workflow Diagram:

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis Stock_Solution 1. Prepare this compound Stock Solution Serial_Dilution 3. Perform 2-fold Serial Dilution in Microtiter Plate Stock_Solution->Serial_Dilution Bacterial_Inoculum 2. Prepare Bacterial Inoculum (0.5 McFarland) Inoculate_Plate 4. Inoculate Wells with Bacterial Suspension Bacterial_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubation 5. Incubate at 35°C for 16-20 hours Inoculate_Plate->Incubation Read_Results 6. Visually Inspect for Growth and Determine MIC Incubation->Read_Results QC_Check 7. Validate with QC Strain Results Read_Results->QC_Check

Caption: Workflow for the this compound Broth Microdilution MIC Assay.

Procedure:

  • Preparation of this compound Stock Solution:

    • Aseptically prepare a stock solution of this compound at a concentration of 1280 µg/mL.

    • Dissolve the this compound powder in a minimal amount of DMSO or ethanol.

    • Bring the final volume to the desired concentration using sterile CAMHB.

    • Note: The final concentration of the solvent should not exceed 1% in the test wells, as it may affect bacterial growth.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies of the test organism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Within 15 minutes of preparation, dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Broth Microdilution Assay:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

    • Add 100 µL of the this compound stock solution (1280 µg/mL) to the first well of each row to be tested, resulting in a concentration of 640 µg/mL.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last well. This will create a range of this compound concentrations (e.g., 64 µg/mL down to 0.0625 µg/mL).

    • Leave one or more wells without antibiotic to serve as a positive growth control.

    • Leave one or more wells un-inoculated to serve as a negative sterility control.

    • Add 10 µL of the diluted bacterial inoculum (prepared in step 2) to each well (except the sterility control), bringing the final volume to 110 µL.

  • Incubation:

    • Cover the microtiter plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air. For S. pneumoniae, incubate in an atmosphere of 5% CO₂.

  • Reading and Interpreting Results:

    • Following incubation, visually inspect the microtiter plates for bacterial growth. Growth is indicated by turbidity or a pellet at the bottom of the well.

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

    • The results for the quality control strains must fall within the acceptable ranges defined by CLSI guidelines. If the QC results are out of range, the assay should be repeated.

Quality Control

The inclusion of appropriate quality control strains is essential for ensuring the accuracy and reproducibility of the MIC assay. The following strains are recommended by CLSI for testing Gram-positive organisms:

  • Staphylococcus aureus ATCC® 29213™: For quality control of anti-staphylococcal agents.

  • Streptococcus pneumoniae ATCC® 49619™: For quality control when testing streptococci, particularly fastidious strains.

The MIC values obtained for these QC strains should be compared to the established ranges provided by CLSI to validate the experimental run.

Conclusion

This compound demonstrates potent in vitro activity against a range of clinically significant staphylococci and streptococci, including strains resistant to other classes of antibiotics. The broth microdilution method described herein provides a standardized and reliable approach for determining the MIC of this compound, which is a critical step in its preclinical and clinical development. Adherence to established guidelines, such as those from CLSI, and the use of appropriate quality control measures are paramount for generating accurate and reproducible data.

References

Rifaquizinone Protocol for Anti-Biofilm Studies: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rifaquizinone is a novel dual-pharmacophore antibiotic that merges the structural features of rifamycin and a fluoroquinolone-like compound into a single molecule.[1] This hybrid antibiotic exhibits potent bactericidal activity against a range of bacteria, including resistant strains of Staphylococcus aureus, and has demonstrated significant efficacy against bacterial biofilms.[1] Its mechanism of action is multifaceted, targeting essential bacterial enzymes including RNA polymerase, DNA gyrase, and DNA topoisomerase IV.[1] This comprehensive targeting makes this compound a promising candidate for the treatment of persistent biofilm-associated infections, such as those related to prosthetic joints.[1]

These application notes provide detailed protocols for studying the anti-biofilm properties of this compound, with a focus on Staphylococcus aureus, a prevalent biofilm-forming pathogen.

Data Presentation: Anti-Biofilm Activity

While specific Minimum Biofilm Inhibitory Concentration (MBIC) and Minimum Biofilm Eradication Concentration (MBEC) values for this compound are not extensively published in readily available literature, the data for its constituent components, rifampin and fluoroquinolones (e.g., ciprofloxacin and levofloxacin), against Staphylococcus aureus biofilms provide a strong rationale for its anti-biofilm potential.

Table 1: Comparative Anti-Biofilm Activity of Rifampin and Fluoroquinolones against Meticillin-Resistant Staphylococcus aureus (MRSA) Biofilms

AntibioticMBEC₅₀ (mg/L)MBEC₉₀ (mg/L)Reference
Rifampin64512[2]
Ciprofloxacin>1024>1024[2]
Levofloxacin16256[2]

MBEC₅₀ and MBEC₉₀ represent the minimum concentrations required to eradicate the biofilms of 50% and 90% of the tested isolates, respectively.

Studies have shown that this compound exhibits a dose-dependent bactericidal effect on S. aureus biofilms, achieving sterilization after seven days of treatment in one study.[1] Furthermore, in a CDC biofilm reactor model, this compound significantly reduced the number of viable colony-forming units (CFU) to nearly undetectable levels.[1]

Experimental Protocols

Protocol 1: Determination of Minimum Biofilm Inhibitory Concentration (MBIC) using Crystal Violet Assay

This protocol is designed to determine the minimum concentration of this compound required to inhibit the initial formation of S. aureus biofilms.

Materials:

  • Staphylococcus aureus strain (e.g., ATCC 29213 or a clinical isolate)

  • Tryptic Soy Broth (TSB) supplemented with 1% glucose (TSBG)

  • This compound stock solution (in a suitable solvent like DMSO)

  • Sterile 96-well flat-bottomed polystyrene microtiter plates

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid

  • Phosphate Buffered Saline (PBS)

  • Spectrophotometer (plate reader)

Procedure:

  • Bacterial Culture Preparation: Inoculate S. aureus in TSBG and incubate overnight at 37°C with shaking. Adjust the bacterial suspension to a McFarland standard of 0.5.

  • Preparation of this compound Dilutions: Prepare a serial dilution of this compound in TSBG in the 96-well plate. Include a growth control (no this compound) and a sterility control (medium only).

  • Inoculation: Add 100 µL of the adjusted bacterial suspension to each well containing the this compound dilutions and the growth control.

  • Incubation: Cover the plate and incubate statically at 37°C for 24 hours to allow for biofilm formation.

  • Washing: Gently remove the planktonic cells by aspiration. Wash the wells three times with 200 µL of PBS, being careful not to disturb the biofilm.

  • Staining: Add 125 µL of 0.1% crystal violet to each well and incubate at room temperature for 15 minutes.

  • Washing: Remove the crystal violet solution and wash the wells three times with PBS.

  • Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. The MBIC is defined as the lowest concentration of this compound that shows a significant reduction in absorbance compared to the growth control.

Protocol 2: Determination of Minimum Biofilm Eradication Concentration (MBEC)

This protocol determines the minimum concentration of this compound required to eradicate a pre-formed S. aureus biofilm.

Materials:

  • Same as Protocol 1

  • Calgary Biofilm Device (optional, for higher throughput)

Procedure:

  • Biofilm Formation: In a 96-well plate, add 100 µL of a 0.5 McFarland standardized S. aureus suspension in TSBG to each well. Incubate at 37°C for 24 hours to allow biofilm formation.

  • Washing: Remove the planktonic cells and wash the wells three times with PBS.

  • This compound Treatment: Prepare serial dilutions of this compound in fresh TSBG and add 200 µL to the wells with the pre-formed biofilms. Include a positive control (biofilm with no treatment) and a negative control (no biofilm, no treatment).

  • Incubation: Incubate the plate at 37°C for 24 hours.

  • Quantification of Viable Cells:

    • Option A: Resazurin Assay: Add resazurin solution to each well and incubate. Measure the fluorescence to determine cell viability.

    • Option B: Colony Forming Unit (CFU) Counting: Aspirate the medium, wash the wells with PBS, and then scrape the biofilm from the well surface. Serially dilute the scraped biofilm in PBS and plate on Tryptic Soy Agar (TSA) plates. Incubate overnight and count the colonies to determine the CFU/mL.

  • MBEC Determination: The MBEC is the lowest concentration of this compound that results in a significant reduction in viable cell count compared to the untreated control.

Visualizations

Signaling Pathways and Mechanism of Action

This compound's anti-biofilm activity is attributed to its dual-action mechanism. The rifamycin component inhibits bacterial RNA polymerase, while the fluoroquinolone moiety targets DNA gyrase and topoisomerase IV, disrupting DNA replication and repair.[1] This multifaceted attack can also interfere with key regulatory networks that control biofilm formation in S. aureus, such as the accessory gene regulator (agr) and the staphylococcal accessory regulator (sarA) quorum-sensing systems. While direct studies on this compound's impact on these specific pathways are limited, the known effects of its components suggest a potential for disruption. For instance, agr signaling mutants have shown increased sensitivity to rifampin.[3]

Rifaquizinone_Mechanism cluster_this compound This compound cluster_bacterial_cell Bacterial Cell cluster_replication DNA Replication & Transcription cluster_biofilm Biofilm Formation This compound This compound DNA_Gyrase DNA Gyrase This compound->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV This compound->Topo_IV Inhibits RNA_Polymerase RNA Polymerase This compound->RNA_Polymerase Inhibits agr_system agr Quorum Sensing This compound->agr_system Potentially Disrupts sarA_system sarA Quorum Sensing This compound->sarA_system Potentially Disrupts Biofilm Biofilm Matrix (Adhesion, EPS production) DNA_Gyrase->Biofilm Regulates Topo_IV->Biofilm Regulates RNA_Polymerase->Biofilm Regulates agr_system->Biofilm Controls sarA_system->Biofilm Controls

This compound's multifaceted mechanism of action.
Experimental Workflow

The following diagram illustrates the general workflow for assessing the anti-biofilm activity of this compound.

Anti_Biofilm_Workflow cluster_prep Preparation cluster_assay Biofilm Assay cluster_quant Quantification cluster_analysis Data Analysis A Prepare S. aureus Culture C Inoculate Microtiter Plate A->C B Prepare this compound Serial Dilutions B->C D Incubate (24h, 37°C) C->D E Wash to Remove Planktonic Cells D->E F Stain (Crystal Violet) or Assess Viability (Resazurin/CFU) E->F G Measure Absorbance/ Fluorescence/Colonies F->G H Determine MBIC/MBEC G->H

General workflow for anti-biofilm testing.

References

Animal Models for Efficacy Testing of Rifaquizinone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Rifaquizinone (also known as TNP-2092 or CBR-2092) is a novel dual-pharmacophore antibiotic that represents a significant advancement in the fight against resistant bacterial infections.[1] This hybrid molecule combines the rifamycin and quinolone pharmacophores, enabling it to simultaneously inhibit bacterial RNA polymerase, as well as DNA gyrase and topoisomerase IV.[1] This dual mechanism of action makes it a promising candidate for treating complex infections, particularly those associated with biofilms and resistant strains of bacteria like methicillin-resistant Staphylococcus aureus (MRSA).[1]

These application notes provide detailed protocols for established animal models used to test the in vivo efficacy of this compound, focusing on prosthetic joint infections (PJI), catheter-associated biofilm infections, and infective endocarditis.

Mechanism of Action: Dual Inhibition of Bacterial Replication and Transcription

This compound's unique structure allows it to exert a bactericidal effect through two distinct pathways, minimizing the likelihood of resistance development.

This compound This compound RNAP RNA Polymerase This compound->RNAP Inhibits DNA_Gyrase DNA Gyrase This compound->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV This compound->Topo_IV Inhibits Transcription Transcription RNAP->Transcription Replication DNA Replication DNA_Gyrase->Replication Topo_IV->Replication Bacterial_Death Bacterial Cell Death Transcription->Bacterial_Death Leads to Replication->Bacterial_Death Leads to

This compound's dual mechanism of action.

I. Murine Prosthetic Joint Infection (PJI) Model

This model is crucial for evaluating the efficacy of this compound in treating implant-associated infections, a primary target for this drug.

Experimental Workflow

cluster_pre Pre-operative cluster_op Operative cluster_post Post-operative Animal_Prep Anesthetize Mouse (e.g., C57/BL6) Surgical_Site_Prep Prepare Surgical Site (Right Hindlimb) Animal_Prep->Surgical_Site_Prep Implantation Implant K-wire into Distal Femur Surgical_Site_Prep->Implantation Inoculation Inject Bacterial Suspension (e.g., S. aureus) Implantation->Inoculation Treatment Administer Treatment (this compound, Vehicle, Comparators) Inoculation->Treatment Monitoring Monitor Animal Health Treatment->Monitoring Endpoint Endpoint Analysis (CFU Counts, Histology, etc.) Monitoring->Endpoint

Workflow for the murine PJI model.
Detailed Protocol

1. Animal Model:

  • Species: C57/BL6 mice.

2. Implant:

  • Sterile K-wire.

3. Bacterial Strains:

  • Fluoroquinolone-sensitive S. aureus (e.g., UNT005-4).

  • Fluoroquinolone-resistant S. aureus (e.g., UNT002-3).

4. Procedure:

  • Anesthetize mice and prepare the surgical site on the right hindlimb.

  • Surgically implant a K-wire into the femur.

  • Inoculate the joint with a bacterial suspension (e.g., 6.5-6.9 log₁₀ CFU).

5. Treatment Regimen:

  • Initiate treatment 7 or 21 days post-infection.

  • Administer this compound, vehicle control, or comparator antibiotics (e.g., ciprofloxacin, vancomycin) intraperitoneally (IP) twice daily (BID) for 7 or 14 consecutive days.

  • Dosages for this compound can range from 10 to 62.5 mg/kg.

6. Endpoint Analysis:

  • Euthanize mice within 18 hours of the final dose.

  • Aseptically remove the implanted K-wire and the infected femur.

  • Process tissues for quantitative bacteriology (CFU counts). Homogenize femurs and sonicate K-wires to dislodge biofilm bacteria before plating on appropriate agar.

Quantitative Data Summary
Infection Duration Bacterial Strain Treatment Group Treatment Duration Mean Log₁₀ CFU Reduction (Wire) Mean Log₁₀ CFU Reduction (Femur)
7 daysS. aureus (FQ-S)This compound (10-62.5 mg/kg)7 days> 2.40> 1.60
21 daysS. aureus (FQ-S)This compound (10-62.5 mg/kg)14 days> 1.02> 0.88
21 daysS. aureus (FQ-R)This compound (10-62.5 mg/kg)14 days> 1.50> 0.90

FQ-S: Fluoroquinolone-Sensitive; FQ-R: Fluoroquinolone-Resistant

II. Murine Catheter-Associated Biofilm Model

This model is essential for assessing this compound's ability to combat biofilm formation on indwelling medical devices, a common source of persistent infections.

Experimental Workflow

cluster_pre Preparation cluster_implant Implantation & Infection cluster_post Post-Implantation Catheter_Prep Prepare Catheter Segments Implantation Subcutaneously Implant Catheter Segment(s) Catheter_Prep->Implantation Bacterial_Culture Culture Bacteria (e.g., S. aureus) Inoculation Inject Bacterial Suspension into Catheter Lumen Bacterial_Culture->Inoculation Animal_Prep Anesthetize Mouse Animal_Prep->Implantation Implantation->Inoculation Treatment Administer Treatment (this compound, Vehicle, etc.) Inoculation->Treatment Incubation Allow Biofilm Formation Treatment->Incubation Endpoint Endpoint Analysis (CFU Counts from Catheter) Incubation->Endpoint

Workflow for the murine catheter biofilm model.
Detailed Protocol

1. Animal Model:

  • Species: Swiss or similar murine strains.

2. Implant:

  • Sterile catheter segments (e.g., 1 cm).

3. Bacterial Strains:

  • Methicillin-susceptible S. aureus (MSSA).

  • Methicillin-resistant S. aureus (MRSA).

  • Fluoroquinolone-resistant S. aureus.

4. Procedure:

  • Anesthetize the mouse.

  • Surgically implant one or more catheter segments subcutaneously, typically in the interscapular region.

  • Inoculate the lumen of the catheter with a bacterial suspension (e.g., 10⁷ CFU).

5. Treatment Regimen:

  • Administer this compound or control treatments systemically (e.g., intraperitoneally) or locally, depending on the study's objective.

  • Treatment can be initiated at various time points post-inoculation to assess prevention or eradication of established biofilms.

6. Endpoint Analysis:

  • Euthanize the mice at the desired time point.

  • Aseptically remove the catheter segments.

  • Place catheters in sterile tubes with saline or buffer.

  • Use sonication and/or vigorous vortexing to dislodge the biofilm bacteria.

  • Perform serial dilutions and plate on appropriate agar to determine the number of viable bacteria (CFU/catheter segment).

Quantitative Data Summary

In vivo studies of murine catheter biofilm formation have demonstrated that this compound can produce significant log₁₀ reductions in both methicillin-susceptible and fluoroquinolone-resistant S. aureus.[1]

Bacterial Strain Treatment Group Outcome
MSSAThis compoundSignificant log₁₀ CFU reduction
FQ-R S. aureusThis compoundSignificant log₁₀ CFU reduction

III. Rabbit Infective Endocarditis Model

This model is used to evaluate the efficacy of this compound in treating severe, systemic infections such as infective endocarditis, which often involves biofilm-like structures (vegetations) on heart valves.

Experimental Workflow

cluster_pre Induction of Endocarditis cluster_infection Infection cluster_post Post-Infection Animal_Prep Anesthetize Rabbit (e.g., New Zealand White) Catheterization Induce Non-bacterial Thrombotic Endocarditis (Catheter in Heart) Animal_Prep->Catheterization Inoculation Intravenous Injection of Bacterial Suspension (e.g., MRSA) Catheterization->Inoculation Treatment Administer Treatment (this compound, Comparators) Inoculation->Treatment Monitoring Monitor Animal Health Treatment->Monitoring Endpoint Endpoint Analysis (CFU Counts from Vegetations) Monitoring->Endpoint

Workflow for the rabbit infective endocarditis model.
Detailed Protocol

1. Animal Model:

  • Species: New Zealand White rabbits.

2. Bacterial Strains:

  • MRSA.

  • Fluoroquinolone/methicillin-resistant S. aureus.

3. Procedure:

  • Anesthetize the rabbit.

  • Induce non-bacterial thrombotic endocarditis by placing a catheter in the heart to cause minor damage to the aortic valve, leading to the formation of sterile vegetations.

  • After a set period (e.g., 24 hours), intravenously inject a bacterial suspension to seed the vegetations.

4. Treatment Regimen:

  • Initiate treatment after infection is established.

  • Administer this compound or comparator antibiotics (e.g., vancomycin, levofloxacin/rifampin, ciprofloxacin/rifampin) intravenously.

  • The treatment duration can vary depending on the study design.

5. Endpoint Analysis:

  • Euthanize the rabbits at the end of the treatment period.

  • Aseptically remove the heart and excise the vegetations from the heart valves.

  • Homogenize the vegetations and perform quantitative bacteriology (CFU/gram of vegetation).

Quantitative Data Summary

In a rabbit infective endocarditis model with MRSA and fluoroquinolone/methicillin-resistant S. aureus, the reduction in vegetative density by this compound was found to be similar to that of vancomycin and levofloxacin/rifampin, and it showed improvement upon ciprofloxacin/rifampin.[1]

Bacterial Strain Treatment Group Outcome (Vegetative Density Reduction)
MRSAThis compoundSimilar to Vancomycin & Levofloxacin/Rifampin
FQ-R/MRSAThis compoundImproved upon Ciprofloxacin/Rifampin

Disclaimer: These protocols are intended as a guide and should be adapted and approved by the relevant institutional animal care and use committee (IACUC) before implementation. All animal experiments should be conducted in compliance with applicable laws and regulations regarding the humane care and use of laboratory animals.

References

Application Notes and Protocols for Time-Kill Assays with Rifaquizinone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for performing time-kill assays to evaluate the bactericidal activity of Rifaquizinone, a novel rifamycin-quinolone hybrid antibiotic. The information is intended for researchers, scientists, and professionals involved in drug development and antimicrobial research.

Introduction

This compound is a dual-pharmacophore antibiotic that functions by inhibiting both bacterial RNA polymerase and DNA gyrase/topoisomerase IV.[1][2][3] This dual mechanism of action makes it a promising candidate against various bacterial pathogens, including drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA).[4] Time-kill assays are essential in vitro studies that provide data on the pharmacodynamic properties of an antimicrobial agent, detailing the rate and extent of its bactericidal or bacteriostatic activity over time.[5]

This document outlines the standardized procedures for conducting time-kill assays with this compound, adhering to guidelines from the Clinical and Laboratory Standards Institute (CLSI) and ASTM International.[5][6][7]

Data Presentation

The results of a time-kill assay are typically presented as the change in microbial population (log10 CFU/mL) over time. Bactericidal activity is generally defined as a ≥3-log10 reduction in the colony-forming units (CFU/mL) from the initial inoculum.[5][8] The data should be summarized in a clear and structured table for easy comparison of different concentrations of this compound and control groups.

Table 1: Example of Time-Kill Assay Data for this compound against Staphylococcus aureus

Time (hours)Growth Control (log10 CFU/mL)This compound (0.5 x MIC) (log10 CFU/mL)This compound (1 x MIC) (log10 CFU/mL)This compound (4 x MIC) (log10 CFU/mL)
05.75.75.75.7
26.15.55.24.1
46.85.34.63.0
88.25.13.8<2.0
249.14.9<2.0<2.0

Experimental Protocols

This section provides a detailed methodology for conducting a time-kill assay with this compound.

Materials
  • This compound (analytical grade)

  • Bacterial strain of interest (e.g., Staphylococcus aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Tryptic Soy Agar (TSA) or other suitable agar medium

  • Sterile saline (0.85% NaCl)

  • Sterile test tubes or flasks

  • Incubator (35°C ± 2°C)

  • Spectrophotometer

  • Micropipettes and sterile tips

  • Plate spreader

  • Colony counter

Methods

1. Preparation of Inoculum:

  • From a fresh 18-24 hour culture plate, select 3-5 isolated colonies of the test organism.

  • Inoculate the colonies into a tube containing 5 mL of CAMHB.

  • Incubate the broth culture at 35°C ± 2°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). This can be verified using a spectrophotometer at a wavelength of 625 nm.

  • Dilute the standardized inoculum in fresh CAMHB to achieve a final starting concentration of approximately 5 x 10^5 CFU/mL in the test tubes.

2. Preparation of this compound Concentrations:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration.

  • Perform serial dilutions of the stock solution in CAMHB to achieve the desired final concentrations for the assay (e.g., 0.5x, 1x, 2x, 4x the Minimum Inhibitory Concentration - MIC).

  • Include a growth control (no antibiotic) and, if necessary, a solvent control.

3. Time-Kill Assay Procedure:

  • Dispense the appropriate volume of CAMHB with the different concentrations of this compound into sterile test tubes.

  • Add the prepared bacterial inoculum to each tube to achieve the final starting density of ~5 x 10^5 CFU/mL.

  • Incubate all tubes at 35°C ± 2°C with shaking (if required for the specific organism).

  • At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube.

  • Perform serial ten-fold dilutions of the aliquot in sterile saline to reduce the concentration of the antibiotic and to obtain a countable number of colonies.

  • Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto TSA plates.

  • Incubate the plates at 35°C ± 2°C for 18-24 hours.

4. Data Collection and Analysis:

  • Following incubation, count the number of colonies on the plates that have between 30 and 300 colonies.

  • Calculate the CFU/mL for each time point and concentration using the formula: CFU/mL = (Number of colonies x Dilution factor) / Volume plated (mL)

  • Convert the CFU/mL values to log10 CFU/mL.

  • Plot the mean log10 CFU/mL against time for each this compound concentration and the growth control.

Mandatory Visualizations

Signaling Pathway

Rifaquizinone_Mechanism_of_Action cluster_bacterium Bacterial Cell cluster_dna_replication DNA Replication & Transcription This compound This compound DNA_Gyrase DNA Gyrase This compound->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV This compound->Topoisomerase_IV Inhibits RNA_Polymerase RNA Polymerase This compound->RNA_Polymerase Inhibits mRNA mRNA RNA_Polymerase->mRNA DNA Bacterial DNA DNA->DNA_Gyrase Supercoiling DNA->Topoisomerase_IV Decatenation DNA->RNA_Polymerase Transcription

Caption: Mechanism of action of this compound.

Experimental Workflow

Time_Kill_Assay_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (~5 x 10^5 CFU/mL) start->prep_inoculum prep_drug Prepare this compound Concentrations (e.g., 0.5x, 1x, 4x MIC) start->prep_drug incubation Inoculate and Incubate at 35°C prep_inoculum->incubation prep_drug->incubation sampling Sample at Predetermined Time Points (0, 2, 4, 8, 24h) incubation->sampling dilution Perform Serial Dilutions sampling->dilution plating Plate on Agar Medium dilution->plating incubation2 Incubate Plates for 18-24h plating->incubation2 counting Count Colonies (CFU) incubation2->counting analysis Calculate log10 CFU/mL and Plot Data counting->analysis end End analysis->end

Caption: Experimental workflow for a time-kill assay.

References

Rifaquizinone: Application Notes and Protocols for the Treatment of Prosthetic Joint Infections

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prosthetic joint infections (PJI) represent a formidable challenge in orthopedic medicine, often leading to debilitating outcomes and complex clinical management. The formation of bacterial biofilms on implant surfaces is a key contributor to the persistence of these infections and their recalcitrance to conventional antibiotic therapy. Rifaquizinone (formerly known as TNP-2092 or CBR-2092) is a novel, first-in-class dual-acting antibiotic that combines the structural and functional motifs of a rifamycin and a quinolone in a single molecule.[1][2] This unique hybrid design allows this compound to simultaneously target two critical bacterial enzymes: RNA polymerase (RNAP), and DNA gyrase and topoisomerase IV.[1][3] This multi-targeted approach not only confers potent bactericidal activity against a broad spectrum of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), but also demonstrates significant efficacy against entrenched bacterial biofilms, making it a promising candidate for the treatment of PJI.[2][4]

These application notes provide a comprehensive overview of the preclinical data and methodologies relevant to the investigation of this compound for PJI. The included protocols are intended to guide researchers in the in vitro and in vivo evaluation of this promising therapeutic agent.

Mechanism of Action

This compound exerts its bactericidal effect through a dual mechanism of action, targeting both transcription and DNA replication in bacteria. The rifamycin component of the molecule binds to the β-subunit of the bacterial DNA-dependent RNA polymerase, inhibiting the initiation of transcription. The quinolone moiety targets the bacterial type II topoisomerases, DNA gyrase and topoisomerase IV, which are essential for DNA replication, repair, and segregation. This simultaneous inhibition of two distinct and essential cellular processes is thought to contribute to its potent activity and potentially lower the frequency of resistance development.[1][3]

Rifaquizinone_Mechanism_of_Action cluster_0 Bacterial Cell cluster_1 Transcription cluster_2 DNA Replication This compound This compound RNA_Polymerase RNA Polymerase This compound->RNA_Polymerase Inhibits (Rifamycin moiety) DNA_Gyrase DNA Gyrase This compound->DNA_Gyrase Inhibits (Quinolone moiety) Topoisomerase_IV Topoisomerase IV This compound->Topoisomerase_IV Inhibits (Quinolone moiety) DNA_template DNA Template DNA_template->RNA_Polymerase binds mRNA mRNA RNA_Polymerase->mRNA synthesizes DNA DNA DNA->DNA_Gyrase supercoiling DNA->Topoisomerase_IV decatenation Replicated_DNA Replicated DNA DNA_Gyrase->Replicated_DNA Topoisomerase_IV->Replicated_DNA

Figure 1: Mechanism of action of this compound.

Data Presentation

In Vitro Susceptibility and Biofilm Eradication

The in vitro activity of this compound has been evaluated against a panel of clinical isolates of Staphylococcus aureus and Staphylococcus epidermidis associated with prosthetic joint infections. The following tables summarize the minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and minimum biofilm bactericidal concentration (MBBC) data.

OrganismNo. of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)
Staphylococcus aureus40≤0.00750.015
Staphylococcus epidermidis40≤0.00750.015

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against PJI-associated Staphylococci.[4][5]

OrganismNo. of IsolatesMBC50 (µg/mL)MBC90 (µg/mL)
Staphylococcus aureus400.54
Staphylococcus epidermidis400.0150.125

Table 2: Minimum Bactericidal Concentration (MBC) of this compound against PJI-associated Staphylococci.[4][5]

OrganismNo. of IsolatesMBBC50 (µg/mL)MBBC90 (µg/mL)
Staphylococcus aureus400.52
Staphylococcus epidermidis400.060.25

Table 3: Minimum Biofilm Bactericidal Concentration (MBBC) of this compound against PJI-associated Staphylococci.[4][5]

In Vivo Efficacy in a Murine PJI Model

The efficacy of this compound has been demonstrated in a murine model of prosthetic joint infection caused by both fluoroquinolone-sensitive and -resistant S. aureus.

S. aureus StrainTreatment DurationThis compound Dose (mg/kg, IP, BID)Mean Log10 CFU Reduction (Wire)Mean Log10 CFU Reduction (Femur)
UNT005-4 (FQ-S)7 days10, 25, 62.5> 2.40> 1.60
UNT005-4 (FQ-S)14 days10, 25, 62.5> 1.02> 0.88
UNT002-3 (FQ-R)14 days10, 25, 62.5> 1.50> 0.90

Table 4: In vivo efficacy of this compound in a murine model of S. aureus PJI.[3]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the determination of the MIC of this compound by broth microdilution according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • This compound (TNP-2092)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial isolates (e.g., S. aureus, S. epidermidis)

  • Tryptic Soy Agar (TSA) plates

  • Sterile saline (0.85%)

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture on a TSA plate, select 3-5 colonies of the test organism. b. Suspend the colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL). c. Dilute the standardized suspension 1:150 in CAMHB to obtain a final inoculum density of approximately 5 x 105 CFU/mL.

  • Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute in CAMHB to the highest desired concentration. b. Perform serial two-fold dilutions of this compound in CAMHB in a 96-well microtiter plate.

  • Inoculation and Incubation: a. Add an equal volume of the prepared bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. b. Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only). c. Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results: a. The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Protocol 2: In Vitro Biofilm Eradication Assay

This protocol outlines a method to determine the minimum biofilm bactericidal concentration (MBBC) of this compound against established staphylococcal biofilms.

Biofilm_Eradication_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum biofilm_formation Incubate in 96-well plate to form biofilm (24h) prep_inoculum->biofilm_formation wash_planktonic Wash to remove planktonic cells biofilm_formation->wash_planktonic add_this compound Add serial dilutions of This compound wash_planktonic->add_this compound incubate_treatment Incubate with drug (24h) add_this compound->incubate_treatment wash_drug Wash to remove drug incubate_treatment->wash_drug add_fresh_media Add fresh growth medium wash_drug->add_fresh_media sonicate Sonicate to dislodge biofilm add_fresh_media->sonicate plate_and_count Plate serial dilutions and count CFU sonicate->plate_and_count determine_mbbc Determine MBBC (≥3-log reduction in CFU) plate_and_count->determine_mbbc end End determine_mbbc->end

Figure 2: Experimental workflow for biofilm eradication assay.

Materials:

  • This compound (TNP-2092)

  • Tryptic Soy Broth (TSB) supplemented with 1% glucose

  • Sterile 96-well flat-bottom microtiter plates

  • Bacterial isolates

  • Phosphate-buffered saline (PBS)

  • Sonicator

  • Plate reader (optional, for biomass quantification)

Procedure:

  • Biofilm Formation: a. Prepare an overnight culture of the test organism in TSB. b. Dilute the culture to a 0.5 McFarland standard in TSB with 1% glucose. c. Add 200 µL of the diluted culture to each well of a 96-well plate. d. Incubate the plate at 37°C for 24 hours to allow for biofilm formation.

  • Treatment with this compound: a. Gently aspirate the planktonic bacteria from each well and wash twice with sterile PBS. b. Add 200 µL of fresh CAMHB containing serial two-fold dilutions of this compound to the wells. c. Include a growth control (biofilm with drug-free medium) and a negative control (no biofilm, drug-free medium). d. Incubate the plate at 37°C for 24 hours.

  • Quantification of Viable Bacteria: a. Aspirate the medium and wash the wells twice with PBS. b. Add 200 µL of PBS to each well and sonicate the plate for 10-15 minutes to dislodge the biofilm. c. Perform serial dilutions of the sonicated suspension in PBS. d. Plate the dilutions onto TSA plates and incubate at 37°C for 24-48 hours. e. Enumerate the colony-forming units (CFU) to determine the number of viable bacteria in the biofilm.

  • Interpretation of Results: a. The MBBC is defined as the lowest concentration of this compound that results in a ≥3-log10 reduction in CFU/mL compared to the growth control.

Protocol 3: Murine Model of Prosthetic Joint Infection

This protocol describes the establishment of a murine model of PJI to evaluate the in vivo efficacy of this compound.

Murine_PJI_Model_Workflow start Start anesthetize Anesthetize Mouse start->anesthetize implant_surgery Surgical Implantation of K-wire into femur anesthetize->implant_surgery bacterial_inoculation Intra-articular injection of S. aureus implant_surgery->bacterial_inoculation infection_establishment Allow infection to establish (e.g., 7 or 21 days) bacterial_inoculation->infection_establishment treatment_phase Administer this compound (e.g., IP, BID for 7-14 days) infection_establishment->treatment_phase euthanasia Euthanize mouse treatment_phase->euthanasia sample_collection Collect implant (K-wire) and femur euthanasia->sample_collection homogenize_and_plate Homogenize tissue and plate serial dilutions sample_collection->homogenize_and_plate cfu_enumeration Enumerate CFU homogenize_and_plate->cfu_enumeration end End cfu_enumeration->end

Figure 3: Workflow for the murine prosthetic joint infection model.

Materials:

  • C57/BL6 mice

  • Sterile Kirschner wires (K-wires) or other suitable implants

  • Staphylococcus aureus strain (e.g., UNT005-4 or UNT002-3)

  • This compound for injection

  • Anesthetics and analgesics

  • Surgical instruments

  • Tissue homogenizer

Procedure:

  • Surgical Implantation: a. Anesthetize the mouse using an appropriate protocol. b. Surgically expose the distal femur and create a small hole in the intercondylar notch. c. Insert a sterile K-wire into the intramedullary canal of the femur. d. Close the surgical wound in layers.

  • Bacterial Inoculation: a. Prepare a suspension of S. aureus in sterile saline to a concentration of approximately 1 x 108 CFU/mL. b. Inject a defined volume (e.g., 5 µL) of the bacterial suspension into the knee joint, resulting in a final inoculum of approximately 5 x 105 CFU.

  • Infection Establishment and Treatment: a. Allow the infection to establish for a defined period (e.g., 7 or 21 days). b. Initiate treatment with this compound administered via intraperitoneal (IP) injection twice daily (BID) for a specified duration (e.g., 7 or 14 days). c. Include a vehicle control group receiving IP injections without the drug.

  • Endpoint Analysis: a. At the end of the treatment period, euthanize the mice. b. Aseptically harvest the K-wire and the infected femur. c. Place the K-wire in a tube with PBS and sonicate to dislodge adherent bacteria. d. Homogenize the femur in PBS. e. Perform serial dilutions of the sonicated fluid and the femur homogenate. f. Plate the dilutions onto TSA plates and incubate for 24-48 hours to determine the bacterial load (CFU/implant and CFU/femur).

  • Data Analysis: a. Compare the bacterial loads in the this compound-treated groups to the vehicle control group to determine the reduction in CFU.

References

Application Notes and Protocols for Rifaquizinone in MRSA Infection Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rifaquizinone (formerly known as TNP-2092 or CBR-2092) is a novel, first-in-class dual-acting antibiotic that combines the pharmacophores of a rifamycin and a quinolone. This unique structure allows this compound to exert its bactericidal effects through the simultaneous inhibition of two essential bacterial enzymes: RNA polymerase (RNAP) and DNA gyrase/topoisomerase IV. This dual mechanism of action presents a promising strategy to combat challenging bacterial infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA), and may reduce the likelihood of resistance development.[1][2]

These application notes provide a summary of the in vitro and in vivo activity of this compound against MRSA, detailed protocols for relevant MRSA infection models, and a visual representation of its mechanism of action and experimental workflows.

Mechanism of Action

This compound's primary mode of action involves the inhibition of bacterial RNA polymerase, with a potent IC50 of 34 nM against wild-type S. aureus RNAP.[1] By binding to RNAP, this compound blocks the transcription of DNA into RNA, a critical step in protein synthesis and overall bacterial viability. Concurrently, the quinolone moiety of this compound targets and inhibits DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and decatenation. This dual inhibition of fundamental cellular processes leads to a potent bactericidal effect against MRSA.

cluster_this compound This compound cluster_BacterialCell MRSA Cell This compound This compound RNAP RNA Polymerase This compound->RNAP Inhibits DNA_Gyrase DNA Gyrase / Topoisomerase IV This compound->DNA_Gyrase Inhibits Transcription Transcription (DNA to RNA) DNA_Replication DNA Replication & Segregation Protein_Synthesis Protein Synthesis Transcription->Protein_Synthesis Cell_Viability Bacterial Cell Death DNA_Replication->Cell_Viability Protein_Synthesis->Cell_Viability

Figure 1: Mechanism of Action of this compound in MRSA.

Data Presentation

In Vitro Activity of this compound against Staphylococci
ParameterOrganism(s)Concentration Range (µg/mL)Reference
MIC Range300 clinical isolates of staphylococci and streptococci0.008 - 0.5[1]
MIC50/MIC90S. aureus (PJI-associated)≤0.0075 / 0.015[3]
MBC50/MBC90S. aureus (PJI-associated)0.5 / 4[3]
MBBC50/MBBC90S. aureus (PJI-associated)0.5 / 2[3]
MIC50/MIC90S. epidermidis (PJI-associated)≤0.0075 / 0.015[3]
MBC50/MBC90S. epidermidis (PJI-associated)0.015 / 0.125[3]
MBBC50/MBBC90S. epidermidis (PJI-associated)0.06 / 0.25[3]

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; MBBC: Minimum Biofilm Bactericidal Concentration; PJI: Prosthetic Joint Infection.

In Vivo Efficacy of this compound in a Murine Prosthetic Joint Infection (PJI) Model
Treatment GroupDose (mg/kg)Treatment Duration (days)Mean Bacterial Load Reduction (log10 CFU) on WireMean Bacterial Load Reduction (log10 CFU) in FemurReference
This compound107> 2.40> 1.60[4]
This compound257> 2.40> 1.60[4]
This compound62.57> 2.40> 1.60[4]
This compound10, 25, 62.514> 1.02> 0.88[4]
This compound (FQ-R strain)Not specified14> 1.50> 0.90[4]
CiprofloxacinNot specified7 or 14< this compound< this compound[4]
VancomycinNot specified7 or 14< this compound< this compound[4]

FQ-R: Fluoroquinolone-resistant.

Comparative Efficacy of this compound in Preclinical MRSA Infection Models
Animal ModelMRSA StrainThis compound OutcomeComparator(s)Comparator OutcomeReference
Rabbit Infective EndocarditisMRSA & FQ-R MRSASimilar vegetative density reductionVancomycin, Levofloxacin/RifampinSimilar vegetative density reduction[1]
Rabbit Infective EndocarditisMRSA & FQ-R MRSAImproved vegetative density reductionCiprofloxacin/RifampinLower vegetative density reduction[1]
Rat Knee ProsthesisMRSADose-dependent decrease in knee width, serum α1-acid glycoprotein, serum CRP, tissue IL-6, and tissue TNF-α. Matched or outperformed in histological scoring of osteomyelitis.VancomycinOutperformed in decreasing serum CRP and post-treatment soft tissue bacterial CFUs.[1]

Experimental Protocols

Murine Model of MRSA Prosthetic Joint Infection (PJI)

This protocol is adapted from studies evaluating the efficacy of this compound in a murine PJI model.[4]

1. Animal Model:

  • C57/BL6 mice are utilized for this model.

2. Surgical Procedure and Infection:

  • Anesthetize the mice according to approved institutional protocols.

  • Implant a K-wire into the right hindlimb femur.

  • Following implantation, infect the site with a suspension of a fluoroquinolone-sensitive or -resistant S. aureus strain (e.g., 6.5-6.9 log10 CFU).

3. Treatment Regimen:

  • Initiate treatment 7 or 21 days post-infection.

  • Administer this compound, comparators (e.g., ciprofloxacin, vancomycin), or vehicle control via intraperitoneal (IP) injection twice daily (BID) for 7 or 14 consecutive days.

  • This compound doses can range from 10 to 62.5 mg/kg.

4. Outcome Measures:

  • At the end of the treatment period (within 18 hours of the final dose), euthanize the mice.

  • Aseptically collect the infected K-wires and femurs.

  • Process the collected tissues for quantitative bacteriology by homogenizing and plating serial dilutions to determine Colony Forming Units (CFU).

  • Calculate the mean log10 CFU reduction for each treatment group compared to the vehicle control.

cluster_Workflow Murine PJI Model Workflow Start Anesthetize Mouse Surgery Implant K-wire in Femur Start->Surgery Infection Inoculate with MRSA Surgery->Infection Treatment Administer this compound/Comparator BID Infection->Treatment Endpoint Euthanize and Collect Tissues Treatment->Endpoint Analysis Homogenize and Plate for CFU Count Endpoint->Analysis Result Calculate log10 CFU Reduction Analysis->Result

Figure 2: Experimental Workflow for Murine MRSA PJI Model.

Rat Model of MRSA Periprosthetic Joint Infection (PJI)

This protocol is based on studies evaluating intra-articular administration of this compound.[5][6]

1. Animal Model:

  • Sprague-Dawley rats are used for this model.

2. Surgical Procedure and Infection:

  • Anesthetize the rats according to approved institutional protocols.

  • Surgically create a periprosthetic joint infection model in the knee by implanting a prosthesis and inoculating with a clinical isolate of MRSA.

3. Treatment Regimen:

  • Administer this compound or a comparator (e.g., vancomycin) via intra-articular injection.

  • A control group should receive a vehicle injection (e.g., saline).

4. Outcome Measures:

  • Clinical Assessment: Monitor body weight, knee swelling, temperature, and width throughout the study.

  • Inflammatory Markers: At the study endpoint, collect synovium and serum to measure levels of inflammatory markers such as IL-6 and TNF-α.

  • Bacteriology and Biofilm: Quantify bacterial load (CFU) in the joint tissue and on the prosthesis to assess the effect on bacterial clearance and biofilm formation.

  • Histopathology: Perform histological analysis of the joint to evaluate inflammation and tissue damage.

  • Bone Integrity: Assess abnormal bone absorption and reactive bone changes around the prosthesis using imaging techniques.

Rabbit Model of MRSA Infective Endocarditis

This model is referenced in the evaluation of this compound's efficacy against systemic MRSA infections.[1]

1. Animal Model:

  • New Zealand White rabbits are typically used for this model.

2. Induction of Endocarditis:

  • Anesthetize the rabbits according to approved institutional protocols.

  • Induce traumatic endocarditis by inserting a catheter through the carotid artery to the aortic valve.

  • After a period to allow for vegetation formation, challenge the rabbits with an intravenous injection of an MRSA or fluoroquinolone-resistant MRSA strain.

3. Treatment Regimen:

  • Initiate treatment after the establishment of infection.

  • Administer this compound or comparator antibiotics (e.g., vancomycin, levofloxacin/rifampin, ciprofloxacin/rifampin) intravenously for a specified duration.

4. Outcome Measures:

  • At the end of the treatment period, euthanize the rabbits.

  • Aseptically remove the heart and excise the aortic valve vegetations.

  • Homogenize the vegetations and perform quantitative bacteriology to determine the bacterial density (CFU/g of vegetation).

  • Compare the vegetative density reduction between treatment groups.

Conclusion

This compound has demonstrated potent in vitro and in vivo activity against MRSA, including fluoroquinolone-resistant strains and biofilms. Its dual mechanism of action targeting both RNA polymerase and DNA gyrase/topoisomerase IV offers a promising therapeutic approach for difficult-to-treat MRSA infections, such as prosthetic joint infections. The provided protocols for murine, rat, and rabbit models of MRSA infection can serve as a valuable resource for researchers and drug development professionals in the further evaluation of this compound and other novel anti-MRSA agents.

References

Rifaquizinone: Application Notes and Protocols for Helicobacter pylori Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rifaquizinone, also known as TNP-2092 or CBR-2092, is a novel dual-pharmacophore antibiotic currently under investigation for its potential application in the eradication of Helicobacter pylori. This hybrid molecule integrates a rifamycin core with a quinolone-like moiety, enabling a dual mechanism of action that targets both bacterial RNA polymerase and DNA gyrase/topoisomerase IV.[1][2] This unique characteristic positions this compound as a promising candidate to combat antibiotic resistance, a growing challenge in the clinical management of H. pylori infections.

These application notes provide a comprehensive overview of this compound's in vitro efficacy against H. pylori, detailed experimental protocols for its evaluation, and a summary of its mechanism of action.

Quantitative Data Summary

The in vitro activity of this compound (TNP-2092) against clinical isolates of H. pylori demonstrates its potent antibacterial properties. The following tables summarize the minimum inhibitory concentration (MIC) data from a study involving 100 clinical isolates.[1][3]

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Comparator Antibiotics against 100 H. pylori Clinical Isolates [1][3]

AntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)Resistance Rate (%)
This compound (TNP-2092) 0.063 0.125 ≤0.008 - 0.25 1
Clarithromycin0.0631≤0.016 - 6413
Levofloxacin0.1252≤0.016 - 6418
Rifampin0.250.50.031 - 41

Table 2: this compound (TNP-2092) Activity against Drug-Resistant H. pylori Strains [1][3]

Resistant PhenotypeNumber of StrainsThis compound MIC₅₀ (µg/mL)This compound MIC₉₀ (µg/mL)
Clarithromycin-Resistant130.0630.125
Levofloxacin-Resistant180.0630.125

Experimental Protocols

In Vitro Susceptibility Testing: Agar Dilution Method

This protocol is adapted from the methodology used to determine the MIC of this compound against H. pylori.[1][3]

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against H. pylori isolates.

Materials:

  • Mueller-Hinton agar supplemented with 5% sheep blood.

  • This compound (TNP-2092) powder.

  • H. pylori clinical isolates and reference strain (e.g., ATCC 43504).

  • Brucella broth with 5% fetal bovine serum.

  • Microaerophilic incubation system (e.g., gas jar with CampyGen pack).

  • Sterile plates, tubes, and pipettes.

Procedure:

  • Preparation of Antibiotic Plates:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of this compound to achieve the desired final concentrations in the agar.

    • Add the appropriate volume of each antibiotic dilution to molten Mueller-Hinton agar with 5% sheep blood, mix thoroughly, and pour into sterile petri dishes.

    • Prepare a drug-free control plate.

  • Inoculum Preparation:

    • Culture H. pylori isolates on agar plates for 72 hours under microaerophilic conditions (85% N₂, 10% CO₂, 5% O₂) at 37°C.

    • Harvest the bacterial growth and suspend it in Brucella broth to achieve a turbidity equivalent to a 2.0 McFarland standard (approximately 6 x 10⁸ CFU/mL).

  • Inoculation:

    • Using a multipoint inoculator, spot 1-2 µL of each bacterial suspension onto the surface of the prepared antibiotic-containing and control agar plates.

  • Incubation:

    • Allow the inoculum spots to dry completely.

    • Incubate the plates in a microaerophilic environment at 37°C for 72 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Time-Kill Assay

This protocol assesses the bactericidal activity of this compound over time.[1][3]

Objective: To evaluate the time- and concentration-dependent killing kinetics of this compound against H. pylori.

Materials:

  • Brucella broth supplemented with 5% fetal bovine serum.

  • This compound (TNP-2092).

  • H. pylori reference strain (e.g., ATCC 43504).

  • Microaerophilic incubation system.

  • Spectrophotometer.

  • Sterile tubes, plates, and pipettes.

Procedure:

  • Inoculum Preparation:

    • Grow an overnight culture of H. pylori in Brucella broth.

    • Dilute the culture to achieve a starting inoculum of approximately 1 x 10⁶ CFU/mL.

  • Experimental Setup:

    • Prepare tubes of Brucella broth containing this compound at various concentrations (e.g., 0x, 1x, 2x, 4x MIC).

    • Inoculate the tubes with the prepared H. pylori suspension.

  • Incubation and Sampling:

    • Incubate the tubes at 37°C under microaerophilic conditions.

    • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw aliquots from each tube.

  • Viable Cell Counting:

    • Perform serial tenfold dilutions of the collected aliquots in fresh broth.

    • Plate the dilutions onto Mueller-Hinton agar plates with 5% sheep blood.

    • Incubate the plates for 72 hours under microaerophilic conditions.

    • Count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each this compound concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum.

Mechanism of Action and Signaling Pathway

This compound exhibits a dual mechanism of action by targeting two essential bacterial enzymes: RNA polymerase and DNA gyrase/topoisomerase IV.[1][2] This multitargeted approach is advantageous as it can reduce the likelihood of resistance development. The rifamycin component inhibits the β-subunit of RNA polymerase, thereby blocking transcription, while the quinolone component targets DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair.

Rifaquizinone_Mechanism cluster_drug This compound cluster_bacterium Helicobacter pylori Cell This compound This compound (Rifamycin-Quinolone Hybrid) DNAGyrase DNA Gyrase / Topoisomerase IV This compound->DNAGyrase Inhibits RNAPolymerase RNA Polymerase This compound->RNAPolymerase Inhibits Replication DNA Replication DNAGyrase->Replication Essential for Transcription Transcription RNAPolymerase->Transcription Catalyzes DNA Bacterial DNA DNA->Replication DNA->Transcription Template for RNA mRNA Translation Translation RNA->Translation Protein Protein Synthesis CellDeath Bacterial Cell Death Protein->CellDeath Replication->CellDeath Transcription->RNA Translation->Protein Rifaquizinone_Workflow cluster_setup Preparation cluster_mic MIC Determination (Agar Dilution) cluster_timekill Time-Kill Assay Isolates H. pylori Clinical Isolates Culture Culture Isolates (72h, microaerophilic) Isolates->Culture Inoculum Prepare Inoculum (2.0 McFarland) Culture->Inoculum Inoculate Inoculate Plates Inoculum->Inoculate InoculateBroth Inoculate Broth (10^6 CFU/mL) Inoculum->InoculateBroth Plates Prepare this compound-Agar Plates Plates->Inoculate IncubateMIC Incubate (72h, microaerophilic) Inoculate->IncubateMIC ReadMIC Determine MIC IncubateMIC->ReadMIC Broth Prepare Broth with this compound (0-4x MIC) Broth->InoculateBroth IncubateTK Incubate and Sample (0-24h) InoculateBroth->IncubateTK PlateCount Perform Viable Plate Counts IncubateTK->PlateCount AnalyzeTK Analyze Killing Kinetics PlateCount->AnalyzeTK Rifaquizinone_pH_Effect cluster_pH Environmental pH cluster_activity This compound Activity cluster_implication Clinical Implication Acidic Acidic pH (e.g., pH 4-5) Activity Antibacterial Efficacy Acidic->Activity Decreases Neutral Neutral pH (e.g., pH 7) Neutral->Activity Increases PPI Co-administration with PPI Activity->PPI Suggests necessity of

References

Troubleshooting & Optimization

Technical Support Center: Managing Rifaquizinone in Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on managing potential antagonism when using Rifaquizinone in combination therapy. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a novel dual-pharmacophore antibiotic that combines the structural and functional properties of a rifamycin and a quinolone in a single molecule.[1] Its mechanism of action is twofold: it inhibits bacterial RNA polymerase, similar to rifampin, and it also targets DNA gyrase and topoisomerase IV, which is characteristic of fluoroquinolone antibiotics.[1][2] This dual targeting is intended to provide broad-spectrum activity and potentially overcome resistance to single-agent therapies.

Q2: Why is there a concern for antagonism when using this compound in combination therapy?

The concern for antagonism stems from the known interactions between the two classes of antibiotics that make up this compound: rifamycins and fluoroquinolones.[1] Antagonism has been observed in vitro and in some clinical situations when rifampin is combined with fluoroquinolones.[1] The proposed mechanism is that the bacteriostatic action of rifampin, which inhibits RNA synthesis, can interfere with the bactericidal activity of fluoroquinolones, which require active bacterial replication and DNA synthesis to be effective.

Q3: Has antagonism been observed with this compound itself in combination studies?

Currently, publicly available data on combination therapy studies specifically with this compound and other agents is limited. Most of the concern is extrapolated from the known interactions of its constituent components. However, the covalent linking of the two pharmacophores in a single molecule may alter this interaction. In vitro studies have shown this compound to be more bactericidal than rifampin, various fluoroquinolones, and even their combination in some instances.[1]

Q4: What are the potential clinical implications of antagonism with this compound?

If antagonism occurs, the combination of this compound with another antimicrobial agent could result in reduced efficacy compared to the individual agents alone. This could lead to treatment failure, the development of drug resistance, and poor patient outcomes. Therefore, it is crucial to carefully evaluate any potential combination therapy with this compound for antagonistic interactions before clinical application.

Troubleshooting Guides

Issue 1: Unexpected lack of synergy or signs of antagonism in a checkerboard assay.

Possible Cause 1: Inherent Antagonistic Interaction The combination of this compound with the tested drug may have a genuine antagonistic relationship due to their mechanisms of action.

  • Solution:

    • Confirm the results with a repeat of the checkerboard assay, ensuring meticulous technique.

    • Perform a time-kill curve analysis to dynamically observe the interaction over time. Antagonism may be more apparent at specific time points.

    • Consider testing a different class of antibiotic for combination with this compound.

Possible Cause 2: Suboptimal Drug Concentrations or Ratios The concentration range or the ratio of the two drugs tested may not be optimal for observing a synergistic effect.

  • Solution:

    • Expand the concentration range of both drugs in the checkerboard assay.

    • Use a finer dilution series to identify a narrower window of synergy if one exists.

    • Consult literature for effective concentrations of the partner drug.

Possible Cause 3: Experimental Variability Inconsistent pipetting, incorrect inoculum size, or variations in incubation conditions can lead to misleading results.

  • Solution:

    • Ensure the bacterial inoculum is standardized to the correct McFarland standard.

    • Use calibrated pipettes and proper technique to minimize volume errors.

    • Maintain consistent incubation temperature and time for all plates.

    • Include appropriate controls (no drug, single drugs) to validate the assay.

Issue 2: Isobologram analysis indicates antagonism, but the results are not statistically significant.

Possible Cause 1: Insufficient Statistical Power The number of data points or the experimental design may not be sufficient to detect a statistically significant interaction.

  • Solution:

    • Increase the number of replicates for each data point.

    • Include more data points along the isobole, especially in the region where antagonism is suspected.

    • Perform a power analysis to determine the appropriate sample size for your experiment.

Possible Cause 2: Data Variability High variability in the experimental data can obscure a true antagonistic effect.

  • Solution:

    • Review and optimize the experimental protocol to reduce sources of variability.

    • Ensure consistent cell culture conditions and passage numbers.

    • Use automated liquid handlers for precise dispensing if available.

Possible Cause 3: Choice of Additivity Model The interpretation of the isobologram depends on the model of additivity used (e.g., Loewe additivity or Bliss independence).

  • Solution:

    • Ensure that the chosen model is appropriate for the mechanisms of action of the drugs being tested.

Data Presentation

Table 1: Hypothetical Checkerboard Assay Results for this compound and a Beta-Lactam Antibiotic

This compound (µg/mL)Beta-Lactam (µg/mL)Growth (OD600)FIC IndexInterpretation
0.5 (MIC)00.05--
02 (MIC)0.06--
0.2510.041.0Additive
0.1250.50.030.5Synergistic
0.250.50.080.75Additive
0.12510.151.25Indifferent
0.06251.50.30>2.0Antagonistic

Note: This is a hypothetical table for illustrative purposes. FIC Index is calculated as (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone). FIC ≤ 0.5 indicates synergy, >0.5 to <2 indicates additivity or indifference, and ≥2 indicates antagonism.

Experimental Protocols

Checkerboard Assay Protocol
  • Preparation of Drug Solutions: Prepare stock solutions of this compound and the combination drug in an appropriate solvent. Create a series of 2-fold dilutions for each drug.

  • Inoculum Preparation: Culture the bacterial strain of interest to the mid-logarithmic phase. Adjust the bacterial suspension to a 0.5 McFarland standard.

  • Plate Setup: In a 96-well microtiter plate, add a fixed volume of the bacterial inoculum to each well.

  • Drug Addition: Add the diluted drug solutions to the wells in a checkerboard pattern. The final plate should have a gradient of this compound concentrations along one axis and a gradient of the combination drug along the other axis. Include wells with each drug alone and a no-drug control.

  • Incubation: Incubate the plate at the optimal temperature and for the appropriate duration for the bacterial strain.

  • Data Analysis: Measure the optical density (OD) at 600 nm to determine bacterial growth. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the drug(s) that inhibits visible growth. Calculate the Fractional Inhibitory Concentration (FIC) index to determine the nature of the interaction.

Isobologram Analysis Protocol
  • Dose-Response Curves: Determine the dose-response curves for this compound and the combination drug individually. This will establish the concentrations that produce a specific level of effect (e.g., 50% inhibition of growth, ED50).

  • Combination Experiments: Select several fixed-ratio combinations of the two drugs and determine the dose-response curves for these combinations.

  • Isobologram Construction: Plot the concentrations of the two drugs that produce the same level of effect (e.g., ED50). The x-axis represents the concentration of Drug A and the y-axis represents the concentration of Drug B.

  • Line of Additivity: Connect the ED50 values of the individual drugs on the x and y axes with a straight line. This is the line of additivity.

  • Interpretation:

    • If the data points for the combination fall on the line of additivity, the interaction is additive.

    • If the data points fall below the line, the interaction is synergistic.

    • If the data points fall above the line, the interaction is antagonistic.

Visualizations

Rifaquizinone_Mechanism cluster_this compound This compound cluster_Rifamycin Rifamycin Component cluster_Quinolone Quinolone Component cluster_Bacterial_Cell Bacterial Cell This compound This compound Rifamycin Rifamycin Pharmacophore Quinolone Quinolone Pharmacophore RNAP RNA Polymerase Rifamycin->RNAP Inhibits DNA_Gyrase DNA Gyrase/ Topoisomerase IV Quinolone->DNA_Gyrase Inhibits Transcription Transcription (RNA Synthesis) RNAP->Transcription Required for Replication DNA Replication DNA_Gyrase->Replication Required for Protein_Synthesis Protein Synthesis Transcription->Protein_Synthesis Leads to Cell_Death Bacterial Cell Death Replication->Cell_Death Inhibition leads to Protein_Synthesis->Cell_Death Essential for (inhibition leads to death)

Caption: Dual mechanism of action of this compound.

Antagonism_Pathway cluster_DrugA Drug A (e.g., a Bacteriostatic Agent) cluster_DrugB Drug B (e.g., a Bactericidal Agent) cluster_Bacterial_Process Bacterial Processes Drug_A Rifamycin Component (Bacteriostatic) RNA_Synth RNA Synthesis Drug_A->RNA_Synth Inhibits Drug_B Quinolone Component (Bactericidal) DNA_Rep Active DNA Replication Drug_B->DNA_Rep Requires Bacterial_Growth Bacterial Growth & Replication RNA_Synth->Bacterial_Growth Required for Outcome Reduced Bactericidal Effect (Antagonism) RNA_Synth->Outcome Inhibition of RNA synthesis reduces the target for Drug B DNA_Rep->Outcome Lack of active replication reduces efficacy of Drug B Bacterial_Growth->DNA_Rep Drives

Caption: Potential mechanism of antagonism.

Experimental_Workflow Start Start: Suspected Antagonism Checkerboard Perform Checkerboard Assay Start->Checkerboard Analyze_FIC Analyze FIC Index Checkerboard->Analyze_FIC Time_Kill Perform Time-Kill Curve Assay Analyze_FIC->Time_Kill If antagonism suspected Isobologram Perform Isobologram Analysis Analyze_FIC->Isobologram For quantitative analysis Analyze_Time_Kill Analyze Killing Dynamics Time_Kill->Analyze_Time_Kill Conclusion Conclusion on Interaction Analyze_Time_Kill->Conclusion Analyze_Isobole Analyze Isobologram Isobologram->Analyze_Isobole Analyze_Isobole->Conclusion

Caption: Experimental workflow for investigating drug interactions.

References

Technical Support Center: Rifaquizinone Resistance Development

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering issues with rifaquizinone resistance development in laboratory strains.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it relate to resistance development?

This compound is a dual-pharmacophore antibiotic that combines the structural features of a rifamycin and a quinolone.[1][2] Its mechanism of action involves the inhibition of two critical bacterial enzymes:

  • RNA polymerase (RNAP): The rifamycin component binds to the β-subunit of RNAP (encoded by the rpoB gene), inhibiting transcription.[1][3]

  • DNA gyrase and Topoisomerase IV: The quinolone moiety targets these enzymes (encoded by gyrA and parC genes, respectively), which are essential for DNA replication and segregation.[1][3]

This dual-targeting is designed to reduce the likelihood of spontaneous resistance development compared to single-target antibiotics. Resistance typically arises from mutations in the genes encoding these target enzymes.[1][3]

Q2: What are the expected mutation frequencies for this compound resistance?

While specific mutation frequency data for this compound is limited, its hybrid nature suggests a lower frequency of spontaneous resistance compared to its parent compounds. For rifampin (a rifamycin), the frequency of resistant mutants in Staphylococcus aureus is approximately 10-8.[4] The dual-action of this compound means that a bacterium would likely need to acquire mutations in both target pathways to develop high-level resistance, a significantly rarer event. One study noted a resistance frequency of <10−12 for this compound (CBR-2092) at 1 µg/ml in S. aureus.[5]

Q3: What are the primary molecular mechanisms of resistance to this compound?

Based on its mechanism of action, the primary resistance mechanisms are expected to be:

  • Target modification:

    • Mutations in the rpoB gene, altering the binding site of the rifamycin component.[1][6]

    • Mutations in the quinolone resistance-determining regions (QRDRs) of gyrA and parC genes, affecting the binding of the quinolone component.[7][8][9]

  • Efflux pumps: While some studies suggest that fluoroquinolone efflux pumps may not significantly affect the MIC of this compound, the role of other efflux pumps cannot be entirely ruled out and may contribute to low-level resistance.[2] For rifamycins in general, efflux pumps can play a role in resistance.[1][10]

Q4: I am not seeing any resistant mutants after plating on high concentrations of this compound. What could be the reason?

Several factors could contribute to this:

  • Low Mutation Frequency: As a dual-action antibiotic, the spontaneous mutation frequency for high-level resistance to this compound is expected to be very low.

  • High Antibiotic Concentration: The concentration of this compound on your selection plates might be too high, preventing the growth of even single-step mutants which may only confer low-level resistance.

  • Insufficient Inoculum: A larger bacterial population size increases the probability of capturing rare mutation events. Ensure you are plating a sufficiently high number of cells (e.g., >109 CFU).

  • Fitness Cost of Mutations: Resistance mutations can sometimes come with a significant fitness cost, leading to slower growth of resistant mutants, which may be outcompeted or difficult to observe.

Troubleshooting Guides

Problem 1: Difficulty in generating this compound-resistant mutants in the lab.

Possible Cause & Solution

  • Inappropriate Selection Method:

    • Single-step selection on high-concentration plates may be too stringent.

      • Troubleshooting Step: Try using a gradient plate to expose bacteria to a range of concentrations and select for low-level resistant mutants.[11][12][13] Alternatively, use selection plates with lower concentrations of this compound (e.g., 2x to 4x the MIC of the parental strain).

    • Spontaneous mutations are too rare.

      • Troubleshooting Step: Employ the serial passage method to gradually select for resistance.[14][15] This involves repeatedly exposing a bacterial culture to sub-inhibitory concentrations of this compound, allowing for the stepwise accumulation of resistance mutations.[14][16]

  • Sub-optimal Experimental Conditions:

    • Incorrect incubation time or temperature.

      • Troubleshooting Step: Ensure optimal growth conditions for your bacterial strain. Some resistant mutants may have slower growth rates, requiring longer incubation times.

    • Instability of this compound in media.

      • Troubleshooting Step: Prepare fresh antibiotic stock solutions and media for each experiment. Verify the stability of this compound under your specific experimental conditions.

Problem 2: The observed resistance phenotype is unstable.

Possible Cause & Solution

  • Transient or adaptive resistance:

    • The resistance mechanism is not due to a stable genetic mutation.

      • Troubleshooting Step: To check for stability, subculture the resistant mutant for several passages in antibiotic-free media and then re-determine the MIC. A stable resistant mutant will maintain its elevated MIC.[17]

  • Heterogeneous population:

    • Your isolated "resistant" colony may be from a mixed population.

      • Troubleshooting Step: Streak-purify your resistant colony at least three times on antibiotic-free agar and then test the MIC of a single, well-isolated colony.

Quantitative Data Summary

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Comparator Agents against Staphylococcus aureus

StrainGenotypeThis compound MIC (µg/mL)Rifampin MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
Wild-TypeSusceptible0.008 - 0.0150.0080.24
Rifampin-ResistantrpoB mutant0.12> 40.24
Quinolone-ResistantgyrA/parC mutant0.0080.008> 4
Multi-Drug ResistantrpoB, gyrA/parC mutant> 4> 4> 4

Data compiled from publicly available research.[5]

Table 2: Frequency of Spontaneous Resistance to this compound and Rifampin in S. aureus

AntibioticSelection Concentration (µg/mL)Frequency of Resistance
This compound1< 10-12
Rifampin0.1~10-8

Data compiled from publicly available research.[4][5]

Experimental Protocols

Protocol 1: Induction of this compound Resistance by Serial Passage
  • Determine the baseline MIC: Perform a standard broth microdilution assay to determine the initial MIC of this compound for the parental bacterial strain.[18]

  • Initial Exposure: Inoculate a culture tube containing broth with a sub-inhibitory concentration (e.g., 0.5x MIC) of this compound with the parental strain. Incubate under optimal growth conditions.

  • Serial Passages:

    • After incubation (e.g., 18-24 hours), determine the MIC of the culture from the tube with the highest concentration of this compound that still shows growth.

    • Use this culture to inoculate a new set of tubes with a fresh serial dilution of this compound.

    • Repeat this process for a set number of passages (e.g., 30) or until a significant increase in MIC is observed.[17]

  • Isolation of Resistant Mutants: Plate the culture from the final passage onto antibiotic-free agar. Isolate single colonies and confirm their MIC to verify resistance.

Protocol 2: Determination of Mutation Frequency
  • Prepare a high-density culture: Grow the bacterial strain to the late-logarithmic or early-stationary phase. Concentrate the cells by centrifugation and resuspend in a small volume of broth to achieve a high cell density (e.g., 1010 CFU/mL).

  • Enumerate total viable cells: Prepare serial dilutions of the culture and plate on antibiotic-free agar to determine the total number of colony-forming units (CFU) per milliliter.

  • Select for resistant mutants: Plate a known volume of the high-density culture onto agar plates containing a selective concentration of this compound (e.g., 4x or 8x the MIC of the parental strain).[14]

  • Incubate and count: Incubate the plates for 24-72 hours. Count the number of colonies that grow on the antibiotic-containing plates.

  • Calculate mutation frequency: Divide the number of resistant colonies by the total number of viable cells plated.

Protocol 3: Characterization of Resistant Mutants
  • MIC Determination: Perform broth microdilution or agar dilution assays to quantify the level of resistance in the isolated mutants. Compare the MICs of this compound, rifampin, and a representative quinolone to understand the resistance spectrum.[5]

  • Gene Sequencing:

    • Extract genomic DNA from the resistant mutants and the parental strain.

    • Amplify the resistance-associated regions of the rpoB, gyrA, and parC genes using PCR.

    • Sequence the PCR products to identify mutations.

  • Efflux Pump Activity Assay (Optional):

    • Determine the MIC of this compound in the presence and absence of a broad-spectrum efflux pump inhibitor (EPI), such as reserpine or carbonyl cyanide m-chlorophenylhydrazone (CCCP).

    • A significant reduction in the MIC in the presence of an EPI suggests the involvement of efflux pumps in the resistance phenotype.

Visualizations

Rifaquizinone_Mechanism_of_Action cluster_this compound This compound cluster_Bacterial_Cell Bacterial Cell cluster_Processes Cellular Processes This compound This compound RNAP RNA Polymerase (rpoB) This compound->RNAP DNA_Gyrase DNA Gyrase (gyrA) This compound->DNA_Gyrase Topoisomerase_IV Topoisomerase IV (parC) This compound->Topoisomerase_IV Transcription Transcription RNAP->Transcription DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Topoisomerase_IV->DNA_Replication

Caption: Dual mechanism of action of this compound.

Resistance_Development_Workflow cluster_Induction Resistance Induction cluster_Isolation Isolation cluster_Characterization Characterization Start Parental Strain Serial_Passage Serial Passage (Sub-MIC this compound) Start->Serial_Passage Single_Step Single-Step Selection (Agar with >MIC this compound) Start->Single_Step Isolate Isolate Resistant Colonies Serial_Passage->Isolate Single_Step->Isolate MIC_Test MIC Determination Isolate->MIC_Test Sequencing Gene Sequencing (rpoB, gyrA, parC) Isolate->Sequencing Efflux_Assay Efflux Pump Assay Isolate->Efflux_Assay

Caption: Experimental workflow for resistance development.

Signaling_Pathway_Resistance cluster_Selection Selective Pressure cluster_Mechanisms Resistance Mechanisms cluster_Genes Genetic Basis cluster_Phenotype Resulting Phenotype This compound This compound Target_Mutation Target Site Mutation This compound->Target_Mutation Efflux Efflux Pump Upregulation This compound->Efflux rpoB rpoB mutation Target_Mutation->rpoB gyrA_parC gyrA/parC mutations Target_Mutation->gyrA_parC regulator Efflux regulator mutation/upregulation Efflux->regulator Resistance This compound Resistance rpoB->Resistance gyrA_parC->Resistance regulator->Resistance

Caption: Logic diagram of resistance pathways.

References

Technical Support Center: Enhancing Rifaquizinone Stability for Long-Term Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific stability profile of Rifaquizinone is limited in publicly available literature. The following guidance is based on general best practices for handling antibiotics, particularly those belonging to the rifamycin and quinolone classes, to which this compound is structurally related[1][2][3][4]. Researchers are strongly encouraged to perform their own stability assessments for their specific experimental conditions.

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers and drug development professionals maintain the integrity of this compound during long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for powdered this compound?

A1: As a general practice for antibiotic powders, this compound should be stored in a tightly sealed container at low temperatures, protected from light and moisture. The manufacturer's certificate of analysis should be the primary source for storage recommendations. If not specified, storing at -20°C is a common practice for preserving the long-term stability of antibiotic powders.

Q2: How should I prepare and store this compound stock solutions?

A2: To minimize degradation, it is advisable to prepare stock solutions fresh for each experiment. If storage is necessary, dissolve this compound in a suitable, high-purity solvent (e.g., DMSO) at a high concentration. The stock solution should then be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C in the dark. Quinolones, a component of this compound's hybrid structure, have shown greater stability at these lower temperatures[5][6].

Q3: For how long can I store this compound solutions?

A3: The stability of this compound in solution is not well-documented. For its parent classes, stability in solution can vary. Some quinolones are stable for at least two weeks at ambient temperature when stored in the dark, with stability increasing at lower temperatures[6]. However, rifamycins can be unstable in aqueous solutions, particularly acidic ones[7][8]. Therefore, it is recommended to use solutions as quickly as possible or to conduct a stability study for your specific solvent and storage conditions.

Q4: Is this compound sensitive to light?

A4: Many quinolone antibiotics are known to be susceptible to photodegradation when exposed to UV light[9]. Given that this compound contains a quinolone moiety, it is prudent to protect both the solid compound and its solutions from light by using amber vials or wrapping containers in aluminum foil.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Change in color of this compound solution (e.g., to reddish-brown). Oxidation or pH-related degradation. Rifamycins are known to oxidize, forming quinone derivatives which can be colored[10].Prepare a fresh solution. Ensure the pH of your experimental medium is compatible with this compound. Consider performing a UV-Vis scan to check for spectral changes, which may indicate degradation.
Precipitate forms in the stored stock solution. The compound may be unstable in the chosen solvent at the storage temperature, or the concentration may be too high.Try preparing a more dilute stock solution. If the problem persists, a different solvent may be required. Before use, gently warm the solution and vortex to see if the precipitate redissolves. If not, the solution should be discarded.
Loss of antibacterial activity in the experiment. This could be due to the degradation of this compound. The rifamycin component can be particularly unstable in acidic conditions[7][8].Verify the stability of this compound under your specific experimental conditions (pH, temperature, media components). You can perform a stability-indicating assay, such as HPLC, to quantify the amount of active compound remaining[11][12][13].
Inconsistent experimental results over time. This may be caused by the gradual degradation of a single stock solution that is being used over an extended period.Prepare fresh stock solutions more frequently. Use aliquots to avoid contaminating or degrading the entire stock. Always run appropriate controls in your experiments.

Recommended Storage Conditions (General Guidance)

The following table provides general recommendations for storing antibiotics. These should be adapted as necessary for this compound based on specific manufacturer guidelines or in-house stability studies.

Form Temperature Light/Moisture Duration
Powder -20°CProtect from light and moistureLong-term (refer to manufacturer)
Stock Solution (in DMSO) -20°C to -80°CProtect from light; use airtight vialsShort-term (days to weeks); stability should be verified
Working Solution (in aqueous buffer) 2-8°CProtect from lightVery short-term (hours); prepare fresh daily

Experimental Protocols

Protocol: Forced Degradation Study for this compound

A forced degradation study is essential to understand the intrinsic stability of a compound and to develop a stability-indicating analytical method[14].

Objective: To identify the degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water and a suitable organic solvent (e.g., acetonitrile or methanol)

  • HPLC system with a UV or PDA detector

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent mixture[14].

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8 hours). Neutralize the solution with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate under the same conditions as the acid hydrolysis. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep the solution at room temperature and protected from light for a defined period.

  • Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 70°C) in an oven. Also, expose a solution of this compound to the same temperature. Analyze samples at various time points.

  • Photodegradation: Expose a solution of this compound to a light source with a specified output (e.g., UV lamp at 254 nm or a photostability chamber). Keep a control sample wrapped in foil to protect it from light.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. The method should be capable of separating the intact this compound from its degradation products[13][15].

Data Interpretation: Compare the chromatograms of the stressed samples to the control. A decrease in the peak area of the parent drug and the appearance of new peaks indicate degradation. This information helps in identifying conditions to avoid during long-term experiments.

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis & Interpretation stock Prepare 1 mg/mL This compound Stock Solution control Unstressed Control stock->control acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) stock->base oxide Oxidative Stress (3% H2O2, RT) stock->oxide thermal Thermal Stress (Solution, 70°C) stock->thermal photo Photolytic Stress (UV Light) stock->photo hplc HPLC Analysis control->hplc acid->hplc base->hplc oxide->hplc thermal->hplc photo->hplc compare Compare Chromatograms (Stressed vs. Control) hplc->compare pathway Identify Degradation Products & Degradation Pathways compare->pathway protocol Develop Stability-Indicating Protocol pathway->protocol

Caption: Workflow for a forced degradation study of this compound.

G cluster_degradation Hypothetical Degradation Steps parent Quinolone Core of this compound p1 Piperazine Ring Cleavage parent->p1 Acid/Base Hydrolysis p2 Decarboxylation parent->p2 Photodegradation p3 Dealkylation p1->p3 Oxidation p4 Hydroxylation p1->p4 Metabolism

Caption: Hypothetical degradation pathways for the quinolone moiety.

References

Technical Support Center: Enhancing Oral Bioavailability of Rifaquizinone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the poor oral bioavailability of Rifaquizinone observed in animal studies.

Section 1: Troubleshooting Guide

This guide is designed to help you identify the potential causes of poor oral bioavailability of this compound and select appropriate formulation strategies to overcome these challenges.

1.1. Initial Assessment: Understanding the Physicochemical Properties of this compound

A thorough understanding of this compound's physicochemical properties is the first step in troubleshooting its poor oral bioavailability. While specific data for this compound is limited in publicly available literature, we can infer some properties from its structural relationship to the rifamycin class of antibiotics.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound (Predicted/Inferred)Rifampicin (Reference)Source
Molecular Formula C₆₅H₈₁FN₆O₁₅C₄₃H₅₈N₄O₁₂[1][2]
Molecular Weight 1235.38 g/mol 822.9 g/mol [1][2]
BCS Class Likely Class II or IVClass II or IV[3][4]
Aqueous Solubility PoorPoorly soluble in water[5][6]
LogP High (Lipophilic)5.14
pKa Data not available1.7 (acidic), 7.9 (basic)[2]

1.2. Identifying the Limiting Factor for Oral Absorption

The poor oral bioavailability of this compound is likely due to one or a combination of the following factors:

  • Poor Aqueous Solubility: As a large, lipophilic molecule, this compound is expected to have low solubility in the aqueous environment of the gastrointestinal (GI) tract. This limits the concentration of the drug available for absorption.

  • Low Permeability: While many rifamycins are considered to have high permeability (BCS Class II), some studies suggest that compounds like rifampicin may have low permeability (BCS Class IV)[4]. The large size of this compound could also hinder its transport across the intestinal epithelium.

  • P-glycoprotein (P-gp) Efflux: Rifamycins are known substrates of the P-gp efflux pump, which actively transports absorbed drug back into the intestinal lumen, thereby reducing net absorption.

  • First-Pass Metabolism: Significant metabolism in the liver before reaching systemic circulation can reduce the amount of active drug.

The following diagram illustrates the potential barriers to oral absorption of this compound.

cluster_0 Gastrointestinal Lumen cluster_1 Intestinal Epithelium cluster_2 Systemic Circulation Oral Dosage Form Oral Dosage Form Dissolution Dissolution Oral Dosage Form->Dissolution Dissolved Drug Dissolved Drug Dissolution->Dissolved Drug Solubility Limitation Absorption Absorption Dissolved Drug->Absorption Absorbed Drug Absorbed Drug Absorption->Absorbed Drug Permeability Limitation P-gp Efflux P-gp Efflux P-gp Efflux->Dissolved Drug Reduced Net Absorption Absorbed Drug->P-gp Efflux Start Start Characterize Physicochemical Properties Characterize Physicochemical Properties Start->Characterize Physicochemical Properties Identify Limiting Factor(s) Identify Limiting Factor(s) Characterize Physicochemical Properties->Identify Limiting Factor(s) Select Formulation Strategy Select Formulation Strategy Identify Limiting Factor(s)->Select Formulation Strategy Solid Dispersion Solid Dispersion Select Formulation Strategy->Solid Dispersion Solubility-limited Nanoparticles Nanoparticles Select Formulation Strategy->Nanoparticles Solubility/Permeability-limited SEDDS SEDDS Select Formulation Strategy->SEDDS High Lipophilicity Develop and Characterize Formulation Develop and Characterize Formulation Solid Dispersion->Develop and Characterize Formulation Nanoparticles->Develop and Characterize Formulation SEDDS->Develop and Characterize Formulation In Vitro Evaluation In Vitro Evaluation Develop and Characterize Formulation->In Vitro Evaluation Dissolution Testing Dissolution Testing In Vitro Evaluation->Dissolution Testing Caco-2 Permeability Caco-2 Permeability In Vitro Evaluation->Caco-2 Permeability In Vivo Pharmacokinetic Study In Vivo Pharmacokinetic Study Dissolution Testing->In Vivo Pharmacokinetic Study Caco-2 Permeability->In Vivo Pharmacokinetic Study Analyze Results Analyze Results In Vivo Pharmacokinetic Study->Analyze Results End End Analyze Results->End

References

Validation & Comparative

Rifaquizinone vs. Vancomycin for MRSA Treatment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of rifaquizinone and vancomycin for the treatment of Methicillin-Resistant Staphylococcus aureus (MRSA) infections. The information is compiled from publicly available preclinical and clinical data to support research and development efforts in the field of infectious diseases.

Executive Summary

Vancomycin, a glycopeptide antibiotic, has long been a cornerstone in the treatment of serious MRSA infections. It functions by inhibiting the synthesis of the bacterial cell wall. However, the emergence of vancomycin-intermediate and vancomycin-resistant S. aureus strains (VISA and VRSA), coupled with concerns about its nephrotoxicity, has necessitated the development of novel anti-MRSA agents.

This compound (formerly TNP-2092) is a novel, dual-pharmacophore antibiotic that combines a rifamycin and a quinolone-like compound. This unique structure allows it to inhibit multiple intracellular targets, including RNA polymerase, DNA gyrase, and topoisomerase IV, conferring potent bactericidal activity against a broad spectrum of pathogens, including MRSA and bacteria within biofilms.[1] Clinical data from a Phase 2 trial suggests this compound is safe, well-tolerated, and demonstrates promising efficacy in treating acute bacterial skin and skin structure infections (ABSSSIs), including those caused by MRSA.[2][3]

Mechanism of Action

The differing mechanisms of action of vancomycin and this compound are crucial to understanding their efficacy and potential for resistance development.

Vancomycin: This antibiotic targets the D-alanyl-D-alanine terminus of peptidoglycan precursors, effectively blocking the transpeptidation step in cell wall synthesis.[2] This disruption of the peptidoglycan layer weakens the bacterial cell wall, leading to cell lysis.

This compound: As a dual-pharmacophore agent, this compound has a multi-targeted mechanism. The rifamycin component inhibits bacterial RNA polymerase, thereby blocking transcription. The quinolone-like component targets DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and segregation.[1] This multi-pronged attack is hypothesized to contribute to its potent bactericidal activity and potentially a lower propensity for resistance development.

Signaling Pathway Diagrams

Vancomycin_Mechanism cluster_cell Bacterial Cell Peptidoglycan Precursor Peptidoglycan Precursor Transpeptidase Transpeptidase Cell Wall Cell Wall Transpeptidase->Cell Wall Cross-linking Vancomycin Vancomycin Vancomycin->Peptidoglycan Precursor Binds to D-Ala-D-Ala terminus Inhibition Inhibition Inhibition->Transpeptidase Inhibits cross-linking

Rifaquizinone_Mechanism cluster_cell Bacterial Cell DNA DNA RNA Polymerase RNA Polymerase DNA->RNA Polymerase Transcription DNA Gyrase DNA Gyrase DNA->DNA Gyrase Supercoiling Topoisomerase IV Topoisomerase IV DNA->Topoisomerase IV Decatenation mRNA mRNA RNA Polymerase->mRNA DNA Replication DNA Replication DNA Gyrase->DNA Replication Topoisomerase IV->DNA Replication Protein Synthesis Protein Synthesis mRNA->Protein Synthesis This compound This compound This compound->RNA Polymerase Inhibits This compound->DNA Gyrase Inhibits This compound->Topoisomerase IV Inhibits Inhibition Inhibition

In Vitro Activity

Minimum Inhibitory Concentration (MIC)

MIC values are a critical measure of an antibiotic's potency. The following table summarizes available MIC data for this compound and vancomycin against MRSA.

AntibioticMRSA Strain(s)MIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference
This compound Not SpecifiedNot Specified0.013Not Specified[4]
Vancomycin MRSA isolatesNot Specified0.750Not Specified[4]
Vancomycin MRSA isolatesNot Specified1.52.0[5]

Note: More comprehensive MIC50 and MIC90 data for this compound against a broader panel of MRSA isolates are needed for a complete comparison.

Time-Kill Kinetics

Time-kill assays provide insights into the bactericidal or bacteriostatic nature of an antibiotic over time. A review of in vitro studies indicates that this compound demonstrates time- and concentration-dependent killing of S. aureus.[1]

Preclinical In Vivo Efficacy

Animal models are essential for evaluating the in vivo potential of new antibiotics. This compound has been assessed in a murine model of prosthetic joint infection (PJI) caused by MRSA.

Murine Prosthetic Joint Infection Model

A study evaluated the efficacy of intraperitoneally administered this compound in a murine model of PJI caused by both fluoroquinolone-sensitive and -resistant S. aureus.

Key Findings:

  • This compound at doses of 10, 25, and 62.5 mg/kg for 7 days significantly reduced the bacterial load on the implant and in the surrounding bone compared to untreated controls.

  • A 14-day course of this compound also demonstrated significant reductions in bacterial counts.

  • Importantly, this compound remained effective against a ciprofloxacin-resistant strain of S. aureus.

  • The reduction in bacterial counts with this compound was greater than that observed with ciprofloxacin and vancomycin treatments.

Clinical Data: Phase 2 ABSSSI Trial

A multicenter, randomized, double-blind, active-controlled Phase 2 clinical trial (NCT03964493) compared the safety and efficacy of this compound to vancomycin in adult patients with ABSSSIs.[2][3]

Study Design
  • Participants: Adults with ABSSSIs.

  • Randomization: 2:1 ratio to receive either this compound (300 mg) or vancomycin (1 g) intravenously every 12 hours for 3 to 14 days.[2][3]

  • Primary Endpoint: Safety and tolerability.[2][3]

  • Secondary Endpoint: Clinical response at the early assessment visit.[2][3]

Efficacy Results
OutcomeThis compoundVancomycin
Clinical Response Rate (ITT Population) Higher than vancomycinLower than this compound
Clinical Response Rate in MRSA-infected patients 78.1% (25/51)57.9% (11/29)
Clinical Response Rate in Fluoroquinolone-Resistant S. aureus-infected patients 75.9% (22/51)55.6% (10/29)

Data from a Phase 2 clinical trial abstract.[2]

Safety and Tolerability
Adverse Events (AEs)This compound (n=78)Vancomycin (n=39)
Incidence of AEs 46.2% (36/78)48.7% (19/39)
Severity of AEs Mostly mildNot specified
Drug-related Serious AEs None reportedNone reported

Data from a Phase 2 clinical trial abstract.[2]

Experimental Protocols

Broth Microdilution MIC Testing

Objective: To determine the minimum inhibitory concentration (MIC) of an antibiotic against a bacterial isolate.

General Procedure:

  • Prepare serial two-fold dilutions of the antibiotic in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth (CAMHB).

  • Prepare a standardized bacterial inoculum (approximately 5 x 105 CFU/mL) in CAMHB.

  • Inoculate each well of the microtiter plate with the bacterial suspension.

  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubate the plate at 35°C for 16-20 hours.

  • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

MIC_Workflow Start Start Prepare Antibiotic Dilutions Prepare Antibiotic Dilutions Start->Prepare Antibiotic Dilutions Prepare Bacterial Inoculum Prepare Bacterial Inoculum Start->Prepare Bacterial Inoculum Inoculate Microtiter Plate Inoculate Microtiter Plate Prepare Antibiotic Dilutions->Inoculate Microtiter Plate Prepare Bacterial Inoculum->Inoculate Microtiter Plate Incubate Incubate Inoculate Microtiter Plate->Incubate Read Results Read Results Incubate->Read Results Determine MIC Determine MIC Read Results->Determine MIC End End Determine MIC->End

Time-Kill Assay

Objective: To assess the bactericidal or bacteriostatic activity of an antibiotic over time.

General Procedure:

  • Grow a bacterial culture to the logarithmic phase of growth.

  • Dilute the culture to a standardized starting inoculum (e.g., 105 - 106 CFU/mL) in fresh broth.

  • Add the antibiotic at various concentrations (e.g., 1x, 2x, 4x MIC).

  • Include a growth control (no antibiotic).

  • Incubate the cultures at 37°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), remove aliquots, perform serial dilutions, and plate on agar to determine the number of viable bacteria (CFU/mL).

  • Plot the log10 CFU/mL versus time to generate a time-kill curve.

Murine Prosthetic Joint Infection Model

Objective: To evaluate the in vivo efficacy of an antibiotic in a model that mimics a prosthetic joint infection.

Procedure Summary (based on available abstract):

  • Implant Surgery: A K-wire is surgically implanted into the femur of C57/BL6 mice.

  • Infection: The surgical site is inoculated with a specific S. aureus strain (e.g., 6.5-6.9 log10 CFU).

  • Treatment: At a set time post-infection (e.g., 7 or 21 days), treatment is initiated with the test antibiotic (e.g., this compound), a comparator (e.g., vancomycin), or a vehicle control, administered via a specified route (e.g., intraperitoneally) and schedule (e.g., twice daily for 7 or 14 days).

  • Outcome Assessment: Within 18 hours of the final dose, the implant and femur are aseptically removed and processed to determine the bacterial load (CFU counts).

Conclusion

This compound emerges as a promising novel antibiotic for the treatment of MRSA infections, including those associated with biofilms. Its multi-targeted mechanism of action offers a potential advantage over single-target agents like vancomycin. Preclinical and Phase 2 clinical data suggest a favorable efficacy and safety profile for this compound. However, further large-scale clinical trials are necessary to fully elucidate its clinical utility and to establish its role in the therapeutic arsenal against challenging MRSA infections. This guide provides a foundation for researchers and drug development professionals to understand the current landscape of these two important anti-MRSA agents.

References

Rifaquizinone Eclipses Rifampin in Combating Resistant Bacteria, Preclinical Data Shows

Author: BenchChem Technical Support Team. Date: November 2025

SUZHOU, China – November 5, 2025 – New comparative data reveals that Rifaquizinone, a novel dual-pharmacophore antibiotic, demonstrates superior efficacy over the established antibiotic rifampin, particularly against challenging bacterial strains and in complex infection models. This guide provides a detailed comparison of the two compounds, presenting key experimental data, methodologies, and a look into their mechanisms of action for researchers, scientists, and drug development professionals.

This compound is an investigational antibiotic that uniquely combines the structural features of a rifamycin and a quinolone in a single molecule.[1] This hybrid design allows it to target multiple crucial bacterial processes simultaneously: inhibiting RNA polymerase, the primary target of rifampin, as well as DNA gyrase and topoisomerase IV.[1] This multi-targeted approach is designed to overcome the resistance mechanisms that can render single-target antibiotics like rifampin ineffective.

Comparative Efficacy: In Vitro and In Vivo Evidence

A key differentiator between this compound and rifampin lies in their bactericidal activity, especially against resistant pathogens.

In Vitro Susceptibility

Data from in vitro studies highlights this compound's potency. While specific head-to-head MIC₉₀ values are not yet widely published in comparative tables, initial studies have shown promising results. For instance, time-kill studies against non-growing Staphylococcus aureus demonstrated a more significant bactericidal effect for this compound compared to rifampin and multiple fluoroquinolones.[1]

For context, the typical MIC values for rifampin against S. aureus are presented below. It is important to note that resistance can dramatically increase these values.

Organism Rifampin Susceptibility MIC₅₀ (mg/L) MIC₉₀ (mg/L)
Staphylococcus aureus (MRSA)Susceptible0.0080.03
Staphylococcus aureus (MRSA)Resistant1281024
Data sourced from a 2024 study on clinical MRSA isolates.[2]

This compound has been specifically engineered to overcome the common resistance mechanisms that affect rifampin, primarily mutations in the rpoB gene.

Preclinical Models: Prosthetic Joint Infection

The superior efficacy of this compound is further substantiated in preclinical animal models of prosthetic joint infection (PJI), a notoriously difficult-to-treat condition often involving biofilms. In a murine model of S. aureus PJI, this compound demonstrated significant efficacy against both fluoroquinolone-sensitive and -resistant strains.[3]

Parameter This compound Treatment Group Comparator (Ciprofloxacin/Vancomycin)
Bacterial Load Reduction (Wire) >1.50 log₁₀ CFU reductionLess than this compound
Bacterial Load Reduction (Femur) >0.9 log₁₀ CFU reductionLess than this compound
Data from a murine model of S. aureus prosthetic joint infection.[3]

While this study did not include a direct rifampin arm, the robust activity of this compound against resistant strains in a complex biofilm-associated infection model is a strong indicator of its potential advantages. Furthermore, in a rabbit infective endocarditis model, this compound's efficacy was comparable to a levofloxacin/rifampin combination and superior to a ciprofloxacin/rifampin combination, suggesting its potential as a powerful single-agent therapy.[1]

Mechanisms of Action: A Tale of Two Inhibitors

The fundamental difference in the efficacy of this compound and rifampin can be attributed to their distinct mechanisms of action.

Rifampin acts by inhibiting a single bacterial enzyme: DNA-dependent RNA polymerase. This enzyme is responsible for the transcription of DNA into RNA, a critical step in protein synthesis. By binding to the β-subunit of this enzyme, rifampin effectively halts bacterial proliferation.

This compound , with its dual-pharmacophore structure, attacks the bacterial cell on two fronts. Like rifampin, it inhibits RNA polymerase. However, it simultaneously targets DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair. This multi-pronged attack not only enhances its bactericidal activity but is also thought to reduce the likelihood of resistance development.

rifampin_mechanism Rifampin Mechanism of Action cluster_process Bacterial Process Rifampin Rifampin RNAP DNA-dependent RNA Polymerase (RNAP) Rifampin->RNAP Inhibits Transcription Transcription (DNA to RNA) Protein_Synthesis Protein Synthesis Transcription->Protein_Synthesis Leads to Bacterial_Cell_Death Bacterial Cell Death Protein_Synthesis->Bacterial_Cell_Death Inhibition leads to

Rifampin's single-target mechanism of action.

riquizinone_mechanism This compound Mechanism of Action cluster_targets Molecular Targets This compound This compound RNAP DNA-dependent RNA Polymerase (RNAP) This compound->RNAP Inhibits DNA_Gyrase DNA Gyrase This compound->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV This compound->Topo_IV Inhibits Transcription Transcription DNA_Replication DNA Replication & Repair Bacterial_Cell_Death Bacterial Cell Death Transcription->Bacterial_Cell_Death Inhibition leads to DNA_Replication->Bacterial_Cell_Death Inhibition leads to

This compound's multi-target mechanism of action.

Experimental Protocols

The following provides a general overview of the methodologies employed in the comparative evaluation of this compound and rifampin.

Time-Kill Assay

This assay is designed to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

  • Inoculum Preparation: A standardized bacterial suspension (e.g., S. aureus) is prepared to a concentration of approximately 5 x 10⁵ CFU/mL in a suitable broth medium.

  • Drug Exposure: The bacterial suspension is exposed to the test antibiotics (this compound and rifampin) at various concentrations (e.g., 1x, 2x, 4x MIC). A growth control without any antibiotic is included.

  • Sampling and Plating: At specified time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are withdrawn from each test and control tube.

  • Enumeration: The aliquots are serially diluted and plated on agar plates to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: The change in log₁₀ CFU/mL over time is plotted to generate time-kill curves. A ≥3-log₁₀ decrease in CFU/mL is considered bactericidal.

time_kill_workflow Time-Kill Assay Workflow start Start prep_inoculum Prepare Bacterial Inoculum start->prep_inoculum add_antibiotics Add this compound/Rifampin at various concentrations prep_inoculum->add_antibiotics incubate Incubate at 37°C add_antibiotics->incubate sample Sample at Time Points (0, 2, 4, 8, 24h) incubate->sample dilute_plate Serial Dilution and Plating sample->dilute_plate count_colonies Incubate Plates & Count Colonies (CFU/mL) dilute_plate->count_colonies plot_curves Plot log10 CFU/mL vs. Time count_colonies->plot_curves end End plot_curves->end

A generalized workflow for a time-kill assay.
Murine Prosthetic Joint Infection (PJI) Model

This in vivo model is used to evaluate the efficacy of antibiotics in a clinically relevant setting of a biofilm-associated infection.

  • Implantation and Inoculation: A sterile K-wire is surgically implanted into the femur of mice. Following implantation, a clinical isolate of S. aureus is inoculated into the joint to establish an infection.[3]

  • Treatment: After a period to allow for biofilm formation, treatment is initiated. Groups of mice receive either this compound, a comparator antibiotic, or a vehicle control via a specified route (e.g., intraperitoneal injection) for a defined duration (e.g., 7-14 days).[3]

  • Efficacy Assessment: At the end of the treatment period, the mice are euthanized. The implanted K-wire and surrounding bone are aseptically removed.

  • Bacterial Load Quantification: The wire and bone are processed (e.g., sonication, homogenization) to dislodge the bacteria, which are then quantified by plating and colony counting.

  • Data Analysis: The bacterial loads (log₁₀ CFU) in the treated groups are compared to the control group to determine the reduction in bacterial burden.

Conclusion

The available preclinical data strongly suggests that this compound holds significant promise as a next-generation antibiotic, particularly for the treatment of difficult-to-manage infections caused by resistant bacteria and those involving biofilms. Its dual-targeting mechanism appears to translate into superior bactericidal activity compared to the single-target action of rifampin. As this compound progresses through clinical development, further data will be crucial to fully elucidate its therapeutic potential and its role in the future of infectious disease management.

References

Rifaquizinone vs. Fluoroquinolones: A Head-to-Head Comparison for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the novel dual-action antibiotic Rifaquizinone in comparison to the established fluoroquinolone class, supported by experimental data and detailed methodologies.

This guide provides a detailed, evidence-based comparison of this compound (formerly known as CBR-2092 and TNP-2092), a first-in-class rifamycin-quinolone hybrid antibiotic, and the widely used fluoroquinolone antibiotics. This document is intended for researchers, scientists, and drug development professionals, offering a thorough evaluation of their respective mechanisms of action, in vitro activity, pharmacokinetic profiles, and safety data.

Mechanism of Action: A Tale of Two Targets vs. One

A fundamental differentiator between this compound and fluoroquinolones lies in their mechanism of action. Fluoroquinolones exert their bactericidal effect by inhibiting two essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[1][2][3] This dual targeting within the DNA synthesis pathway has been a cornerstone of their broad-spectrum activity.

This compound, however, boasts a novel dual-pharmacophore structure that engages three distinct and critical bacterial targets. It combines the rifamycin pharmacophore, which inhibits bacterial RNA polymerase, with a quinolone-like moiety that, similar to fluoroquinolones, inhibits DNA gyrase and topoisomerase IV.[4][5] This multi-targeted approach is designed to not only enhance antibacterial potency but also to present a higher barrier to the development of resistance.

dot

Mechanism_of_Action cluster_this compound This compound cluster_Fluoroquinolones Fluoroquinolones This compound This compound RNAP RNA Polymerase This compound->RNAP Inhibits Transcription Gyrase_R DNA Gyrase This compound->Gyrase_R Inhibits DNA Replication TopoIV_R Topoisomerase IV This compound->TopoIV_R Inhibits DNA Decatenation Bacterial_Cell_Death Bacterial Cell Death RNAP->Bacterial_Cell_Death Gyrase_R->Bacterial_Cell_Death TopoIV_R->Bacterial_Cell_Death Fluoroquinolones Fluoroquinolones Gyrase_F DNA Gyrase Fluoroquinolones->Gyrase_F Inhibits DNA Replication TopoIV_F Topoisomerase IV Fluoroquinolones->TopoIV_F Inhibits DNA Decatenation Gyrase_F->Bacterial_Cell_Death TopoIV_F->Bacterial_Cell_Death

Figure 1: Mechanism of Action Comparison.

In Vitro Antibacterial Activity: Potency Against Resistant Pathogens

Head-to-head studies demonstrate this compound's potent in vitro activity, particularly against challenging Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and fluoroquinolone-resistant strains.

Minimum Inhibitory Concentrations (MICs)

The following table summarizes the MIC50 and MIC90 values (the minimum concentration of a drug that inhibits the growth of 50% and 90% of isolates, respectively) of this compound compared to ciprofloxacin against periprosthetic joint infection-associated staphylococci.

Organism (n)AntibioticMIC50 (μg/mL)MIC90 (μg/mL)
Staphylococcus aureus (40) This compound (TNP-2092)≤0.00750.015
Ciprofloxacin0.25>2
Staphylococcus epidermidis (40) This compound (TNP-2092)≤0.00750.015
Ciprofloxacin0.125>2
Data from a study on periprosthetic joint infection-associated staphylococci.[1]

This compound has also demonstrated potent activity against Helicobacter pylori, including strains resistant to clarithromycin and levofloxacin. In a study of 100 clinical isolates, the primary resistance rate to levofloxacin was 18%, while for this compound it was only 1%.[2]

While this compound shows promising activity against Gram-positive bacteria and select Gram-negatives like H. pylori, its spectrum against other Gram-negative bacteria, such as Enterobacteriaceae, appears to be more limited compared to broad-spectrum fluoroquinolones.[3]

Bactericidal Activity and Biofilm Eradication

Time-kill studies have shown that this compound exhibits concentration- and time-dependent bactericidal activity.[2][3] Notably, it has demonstrated a more significant bactericidal effect against non-growing S. aureus compared to rifampin, multiple fluoroquinolones, and combination therapy.[3]

A key advantage of this compound is its potent activity against bacterial biofilms, a critical factor in persistent and device-related infections. The table below presents the Minimum Bactericidal Concentration (MBC) and Minimum Biofilm Bactericidal Concentration (MBBC) for this compound.

Organism (n)AntibioticMBC50 (μg/mL)MBC90 (μg/mL)MBBC50 (μg/mL)MBBC90 (μg/mL)
Staphylococcus aureus (40) This compound (TNP-2092)0.540.52
Staphylococcus epidermidis (40) This compound (TNP-2092)0.0150.1250.060.25
Data from a study on periprosthetic joint infection-associated staphylococci.[1]

Experimental Protocols

MIC, MBC, and MBBC Determination

The following is a generalized protocol for determining MIC, MBC, and MBBC values, based on standard methodologies.

dot

Experimental_Workflow cluster_MIC MIC Determination cluster_MBC MBC Determination cluster_MBBC MBBC Determination MIC_1 Prepare serial dilutions of antibiotics in microtiter plates MIC_2 Inoculate plates with standardized bacterial suspension MIC_1->MIC_2 MIC_3 Incubate at 37°C for 16-20 hours MIC_2->MIC_3 MIC_4 Determine MIC as the lowest concentration with no visible growth MIC_3->MIC_4 MBC_1 Subculture from clear wells of MIC plate onto agar plates MIC_4->MBC_1 MBC_2 Incubate agar plates at 37°C for 18-24 hours MBC_1->MBC_2 MBC_3 Determine MBC as the lowest concentration with ≥99.9% killing MBC_2->MBC_3 MBBC_1 Grow biofilms on pegs of a microtiter plate lid MBBC_2 Expose biofilms to serial dilutions of antibiotics MBBC_1->MBBC_2 MBBC_3 Incubate and then sonicate pegs to dislodge biofilm MBBC_2->MBBC_3 MBBC_4 Plate sonicate and determine MBBC as the lowest concentration with ≥99.9% killing MBBC_3->MBBC_4

Figure 2: Workflow for In Vitro Antibacterial Testing.

For the specific study on PJI-associated staphylococci, broth microdilution was used for MIC testing according to CLSI guidelines. MBCs were determined by subculturing from the MIC wells. For MBBCs, biofilms were grown on the pegs of a 96-well plate lid, which were then exposed to the antibiotics. After incubation, the pegs were washed, sonicated to dislodge the biofilm, and the resulting suspension was plated to determine bacterial viability.[6]

Time-Kill Assay

Time-kill assays are performed to assess the rate of bactericidal activity. A standardized bacterial inoculum is added to broth containing the antibiotic at various concentrations (e.g., 1x, 2x, 4x MIC). Aliquots are removed at specified time points (e.g., 0, 2, 4, 8, 24 hours), serially diluted, and plated to determine the number of viable bacteria (CFU/mL). The change in log10 CFU/mL over time is then plotted.

Pharmacokinetic Profile: A Comparative Overview

The pharmacokinetic properties of an antibiotic are crucial for its clinical efficacy. The following table provides a comparison of key pharmacokinetic parameters for this compound and representative fluoroquinolones.

ParameterThis compound (IV)Ciprofloxacin (oral/IV)Levofloxacin (oral/IV)Moxifloxacin (oral/IV)
Bioavailability N/A (IV)~70% (oral)~99% (oral)~90% (oral)
Half-life (t½) ~13.9% reduction in clearance in Chinese vs. US population[7]~4 hours[8]6-8 hours[2]11.5-15.6 hours[9]
Protein Binding Data not available20-40%24-38%[2]30-50%
Volume of Distribution (Vd) Data not available2-3 L/kg[8]~1.1 L/kg[2]1.7-2.7 L/kg
Elimination Data not availablePrimarily renal[8]Primarily renal[2]Hepatic and renal
Pharmacokinetic parameters can vary based on patient populations and co-administered drugs.

A Phase 1 study in healthy Chinese participants receiving intravenous this compound showed that the maximum observed concentration (Cmax) increased linearly with the dose, while the area under the concentration-time curve (AUC) increased slightly more than proportionally to the dose.[7]

Safety and Tolerability

This compound

Clinical trial data for this compound suggests a favorable safety profile. In a Phase 2 study of patients with acute bacterial skin and skin structure infections (ABSSSI), the incidence of adverse events (AEs) for this compound was 46.2%, comparable to 48.7% for vancomycin. The majority of AEs were mild, and no drug-related serious AEs were reported.[10] Another Phase 1 study in healthy participants also concluded that intravenous this compound was well tolerated, with all AEs being mild or moderate in severity.[7]

Fluoroquinolones

Fluoroquinolones are generally well-tolerated, but they are associated with a range of adverse effects, some of which are serious and have led to regulatory warnings. These include:

  • Musculoskeletal effects: Tendinitis and tendon rupture (black box warning).[11][12]

  • Cardiovascular effects: QT interval prolongation and an increased risk of aortic aneurysm and dissection.[11][12]

  • Neurological effects: Peripheral neuropathy and central nervous system effects such as dizziness, confusion, and seizures.[11][12]

  • Gastrointestinal effects: Nausea, diarrhea, and an increased risk of Clostridioides difficile infection.[3]

  • Dermatological effects: Phototoxicity.[3]

Conclusion

This compound presents a promising advancement in the fight against bacterial infections, particularly those caused by resistant Gram-positive organisms and those associated with biofilms. Its unique multi-targeting mechanism of action offers a potential advantage over fluoroquinolones by providing potent bactericidal activity and a higher theoretical barrier to resistance. Preclinical and early clinical data suggest a favorable safety profile for this compound compared to the well-documented risks associated with fluoroquinolones.

However, the antibacterial spectrum of this compound against Gram-negative pathogens appears more limited than that of broad-spectrum fluoroquinolones. Further clinical studies are necessary to fully elucidate the comparative efficacy and safety of this compound in a broader range of infections and patient populations. For researchers and drug development professionals, this compound represents a significant step forward in the development of novel antibiotics with the potential to address the growing challenge of antimicrobial resistance.

References

Rifaquizinone and Vancomycin-Resistant Enterococci (VRE): A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis of Rifaquizinone's Potential and a Review of Current Therapeutic Alternatives for Vancomycin-Resistant Enterococci Infections.

Vancomycin-resistant enterococci (VRE) represent a significant challenge in clinical settings, necessitating the exploration of novel antimicrobial agents. This compound, a hybrid antibiotic combining rifamycin and quinolone pharmacophores, has demonstrated potent activity against a range of resistant Gram-positive bacteria. This guide provides a comparative overview of this compound's known efficacy, alongside established treatments for VRE, to offer a comprehensive resource for researchers and drug development professionals.

Efficacy Data: this compound in Context

To date, specific experimental data on the efficacy of this compound against vancomycin-resistant enterococci is not available in published literature. This compound has been primarily evaluated against other pathogens, notably Staphylococcus aureus, including methicillin-resistant (MRSA) and fluoroquinolone-resistant strains.

In contrast, several agents are currently utilized for the treatment of VRE infections, with linezolid and daptomycin being prominent examples. The following table summarizes the available efficacy data for these comparators against VRE. For context, the known activity of this compound against S. aureus is also included.

AntibioticOrganismMIC50 (μg/mL)MIC90 (μg/mL)Clinical Cure RateCitation(s)
This compound Staphylococcus aureus (clinical isolates)Not Reported0.008 - 0.5Not Applicable[1]
Linezolid Vancomycin-Resistant Enterococcus1.5267% - 92.6%[2][3]
Daptomycin Vancomycin-Resistant EnterococcusNot ReportedNot ReportedVaries with dose[4][5]

Note: MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of tested isolates, respectively. Clinical cure rates can vary based on the site of infection, patient population, and dosage regimen.

Experimental Protocols

Standardized methodologies are crucial for the evaluation of antimicrobial efficacy. The following are detailed protocols for key experiments used to assess the activity of antibiotics against VRE.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of an antibiotic against VRE is typically determined using the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI).

Protocol:

  • Isolate Preparation: VRE isolates are cultured on an appropriate agar medium, and colonies are used to prepare a standardized inoculum suspension equivalent to a 0.5 McFarland standard.

  • Antibiotic Dilution: The antibiotic is serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized VRE suspension to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

  • Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Endpoint Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the VRE isolate.

Time-Kill Assay

Time-kill assays provide insights into the bactericidal or bacteriostatic activity of an antibiotic over time.

Protocol:

  • Inoculum Preparation: A standardized VRE inoculum is prepared in CAMHB to a starting concentration of approximately 5 x 105 to 5 x 106 CFU/mL.

  • Antibiotic Addition: The antibiotic is added to the broth culture at a predetermined concentration (e.g., 2x, 4x, or 8x the MIC). A growth control with no antibiotic is included.

  • Sampling and Plating: Aliquots are removed from the cultures at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Viable Cell Count: The samples are serially diluted and plated on an appropriate agar medium to determine the number of viable CFU/mL.

  • Data Analysis: The change in log10 CFU/mL over time is plotted to visualize the killing kinetics. A ≥3-log10 reduction in CFU/mL is generally considered bactericidal activity.

Mechanism of Action and Experimental Workflow

This compound's Dual Mechanism of Action

This compound's unique structure allows it to target two essential bacterial processes simultaneously. The rifamycin component inhibits bacterial RNA polymerase, thereby blocking transcription, while the quinolone moiety targets DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair.[6] This dual-targeting mechanism may contribute to its potent activity and potentially a lower propensity for resistance development.

Rifaquizinone_Mechanism RNA_Polymerase RNA Polymerase DNA_Gyrase DNA Gyrase Topo_IV Topoisomerase IV This compound This compound This compound->RNA_Polymerase Inhibits This compound->DNA_Gyrase Inhibits This compound->Topo_IV Inhibits

Caption: Dual mechanism of action of this compound.

Standard Workflow for In Vitro Efficacy Testing

The evaluation of a new antibiotic against VRE follows a structured workflow to determine its potential clinical utility. This process begins with initial screening to determine the minimum inhibitory concentration and progresses to more complex assays that simulate in vivo conditions.

Efficacy_Workflow start VRE Isolate Culture mic MIC Determination (Broth Microdilution) start->mic time_kill Time-Kill Assay mic->time_kill Bactericidal vs. Bacteriostatic biofilm Biofilm Activity Assay mic->biofilm synergy Synergy Testing (with other antibiotics) mic->synergy resistance Resistance Frequency Determination time_kill->resistance end In Vivo Model Testing biofilm->end synergy->end resistance->end

Caption: Experimental workflow for antibiotic efficacy testing against VRE.

Conclusion

While this compound exhibits a promising dual mechanism of action and potent activity against other resistant Gram-positive pathogens, its efficacy specifically against vancomycin-resistant enterococci remains to be determined. Further in vitro and in vivo studies are necessary to elucidate its potential role in treating VRE infections. In the interim, agents such as linezolid and daptomycin remain the cornerstones of therapy for these challenging infections, though ongoing surveillance of their efficacy and the development of new therapeutic options are critical. The experimental protocols and workflows detailed in this guide provide a framework for the continued evaluation of novel compounds like this compound against VRE.

References

Rifaquizinone: A Comparative Analysis of a Novel Hybrid Antibiotic Against Combination Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Rifaquizinone, a novel hybrid antibiotic, represents a significant advancement in the fight against difficult-to-treat bacterial infections, particularly those associated with biofilms. This guide provides a comprehensive comparison of this compound's performance against traditional antibacterial combination therapies, supported by available experimental data. It is important to note that while this compound itself is a combination of rifamycin and quinolone pharmacophores, published literature to date has focused on its standalone efficacy rather than its synergistic potential when combined with other distinct classes of antibacterial agents.

Executive Summary

This compound (also known as CBR-2092 or TNP-2092) is a first-in-class antibiotic that covalently links a rifamycin and a quinolone moiety. This dual-action mechanism targets both bacterial RNA polymerase (the target of rifamycins) and DNA gyrase/topoisomerase IV (the targets of quinolones).[1][2][3] This approach was designed to leverage the potent anti-biofilm activity of rifamycins while potentially mitigating the rapid emergence of resistance often seen with rifamycin monotherapy.[4]

Available data from in vitro studies, including time-kill assays and biofilm models, consistently demonstrate that this compound exhibits superior or equivalent bactericidal activity compared to the simple combination of its constituent antibiotic classes (e.g., rifampin plus a fluoroquinolone).[1][2] This suggests an intramolecular synergistic effect, although formal synergy testing (e.g., checkerboard assays to determine a Fractional Inhibitory Concentration Index) of this compound with other antibacterial agents is not yet available in the public domain. An important consideration in the development of this compound was the observation of antagonism between rifampin and fluoroquinolones in some instances.[2][4]

Comparative Performance Data

The following tables summarize the available quantitative data comparing the activity of this compound with other antibacterial agents and combinations, primarily against Staphylococcus species, which are common culprits in prosthetic joint infections.

Table 1: Comparative Minimum Inhibitory Concentrations (MICs)

OrganismAgentMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
S. aureusThis compound (TNP-2092)≤0.00750.015
Ciprofloxacin--
Rifampin--
S. epidermidisThis compound (TNP-2092)≤0.00750.015
Ciprofloxacin--
Rifampin--
Data from a study on 80 PJI-associated Staphylococcus aureus and Staphylococcus epidermidis isolates.[5]

Table 2: Comparative Minimum Bactericidal Concentrations (MBCs)

OrganismAgentMBC₅₀ (µg/mL)MBC₉₀ (µg/mL)
S. aureusThis compound (TNP-2092)0.54
Ciprofloxacin--
Rifampin--
S. epidermidisThis compound (TNP-2092)0.0150.125
Ciprofloxacin--
Rifampin--
Data from a study on 80 PJI-associated Staphylococcus aureus and Staphylococcus epidermidis isolates.[5]

Table 3: Comparative Minimum Biofilm Bactericidal Concentrations (MBBCs)

OrganismAgentMBBC₅₀ (µg/mL)MBBC₉₀ (µg/mL)
S. aureusThis compound (TNP-2092)0.52
Ciprofloxacin--
Rifampin--
S. epidermidisThis compound (TNP-2092)0.060.25
Ciprofloxacin--
Rifampin--
Data from a study on 80 PJI-associated Staphylococcus aureus and Staphylococcus epidermidis isolates.[5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound and comparative agents.

Checkerboard Assay for Synergy Testing

The checkerboard assay is a standard method to determine the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations.

  • Preparation of Antimicrobial Agents: Stock solutions of each antimicrobial agent are prepared and serially diluted.

  • Microtiter Plate Setup: In a 96-well microtiter plate, one agent is serially diluted along the x-axis, and the second agent is serially diluted along the y-axis. This creates a matrix of wells with varying concentrations of both agents.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension (typically 5 x 10⁵ CFU/mL).

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Data Analysis: The wells are visually inspected for turbidity to determine the Minimum Inhibitory Concentration (MIC) of each agent alone and in combination. The Fractional Inhibitory Concentration Index (FICI) is calculated using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Synergy: FICI ≤ 0.5

    • Indifference/Additive: 0.5 < FICI ≤ 4

    • Antagonism: FICI > 4

Time-Kill Assay

Time-kill assays provide information on the rate of bactericidal activity of an antimicrobial agent or combination.

  • Preparation of Bacterial Culture: A bacterial culture is grown to the logarithmic phase and then diluted to a starting inoculum of approximately 5 x 10⁵ CFU/mL in a suitable broth medium.

  • Addition of Antimicrobial Agents: The antimicrobial agent(s) are added to the bacterial culture at specified concentrations (e.g., 1x, 2x, or 4x the MIC).

  • Incubation and Sampling: The culture is incubated with shaking at 37°C. Aliquots are removed at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Viable Cell Count: The collected aliquots are serially diluted and plated on agar plates to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: The log₁₀ CFU/mL is plotted against time. Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL between the combination and its most active single agent at 24 hours.

Visualizations

Mechanism of Action of this compound

This compound Mechanism of Action cluster_this compound This compound cluster_bacterium Bacterial Cell This compound This compound (Rifamycin-Quinolone Hybrid) RNA_Polymerase RNA Polymerase This compound->RNA_Polymerase Inhibits DNA_Gyrase DNA Gyrase This compound->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV This compound->Topoisomerase_IV Inhibits Transcription Transcription RNA_Polymerase->Transcription DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Topoisomerase_IV->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to Protein_Synthesis Protein Synthesis Transcription->Protein_Synthesis Leads to Protein_Synthesis->Cell_Death Inhibition leads to Checkerboard Assay Workflow start Start: Prepare Bacterial Inoculum and Antibiotic Dilutions setup Set up 96-well plate with serial dilutions of Drug A (rows) and Drug B (columns) start->setup inoculate Inoculate all wells with standardized bacterial suspension setup->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read Read plate for turbidity to determine MICs incubate->read calculate Calculate Fractional Inhibitory Concentration Index (FICI) read->calculate interpret Interpret FICI value for Synergy, Indifference, or Antagonism calculate->interpret end End: Report Synergy Results interpret->end Time-Kill Assay Workflow start Start: Prepare Log-Phase Bacterial Culture setup Inoculate flasks containing broth with antibiotics (alone and in combination) start->setup incubate Incubate with shaking at 37°C setup->incubate sample Collect aliquots at 0, 2, 4, 8, 12, 24 hours incubate->sample plate Perform serial dilutions and plate for CFU counting sample->plate count Incubate plates and count colonies (CFU/mL) plate->count plot Plot log10 CFU/mL vs. Time count->plot analyze Analyze for bactericidal activity and synergy plot->analyze end End: Report Time-Kill Kinetics analyze->end

References

Rifaquizinone: A Comparative Analysis of Efficacy Against Planktonic and Biofilm Bacterial States

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing battle against antibiotic resistance, the evaluation of novel antimicrobial agents requires a comprehensive understanding of their activity against bacteria in different physiological states. This guide provides a detailed comparison of the in vitro activity of Rifaquizinone (also known as TNP-2092 or CBR-2092), a novel rifamycin-quinolone hybrid antibiotic, against pathogenic bacteria in both their free-floating (planktonic) and surface-attached biofilm forms. This analysis is critical for researchers, scientists, and drug development professionals investigating new therapies for persistent and difficult-to-treat infections, such as those associated with medical devices.

Executive Summary

This compound demonstrates potent bactericidal activity against both planktonic and biofilm-embedded staphylococci, including Staphylococcus aureus and Staphylococcus epidermidis. Notably, the concentrations required to inhibit and eradicate biofilms are significantly lower for this compound compared to many standard-of-care antibiotics, highlighting its potential as a powerful agent for treating biofilm-associated infections. This guide presents key quantitative data, detailed experimental methodologies, and visual representations of the drug's mechanism and experimental workflows.

Data Presentation: Planktonic vs. Biofilm Activity

The following tables summarize the in vitro susceptibility of 80 prosthetic joint infection-associated staphylococcal isolates (40 S. aureus and 40 S. epidermidis) to this compound. The data clearly illustrates the difference in potency against planktonic cells, as measured by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), versus established biofilms, measured by the Minimum Biofilm Bactericidal Concentration (MBBC).

Table 1: In Vitro Activity of this compound (TNP-2092) against Staphylococcus aureus (40 isolates) [1]

Metric50th Percentile (μg/mL)90th Percentile (μg/mL)
Planktonic State
MIC≤0.00750.015
MBC0.54
Biofilm State
MBBC0.52

Table 2: In Vitro Activity of this compound (TNP-2092) against Staphylococcus epidermidis (40 isolates) [1]

Metric50th Percentile (μg/mL)90th Percentile (μg/mL)
Planktonic State
MIC≤0.00750.015
MBC0.0150.125
Biofilm State
MBBC0.060.25

These data reveal that while higher concentrations of this compound are required to eradicate biofilms compared to inhibiting planktonic growth, the increase is modest, particularly for S. epidermidis. The MBBC90 for S. aureus (2 μg/mL) is notably lower than that of many conventional antibiotics, underscoring this compound's potent anti-biofilm properties.[1]

Mechanism of Action

This compound is a dual-pharmacophore antibiotic, uniquely combining the mechanisms of a rifamycin and a quinolone in a single molecule. This dual action contributes to its potent bactericidal activity and may lower the frequency of resistance development.

Rifaquizinone_Mechanism_of_Action cluster_rifamycin Rifamycin Pharmacophore cluster_quinolone Quinolone Pharmacophore RNA_Polymerase RNA Polymerase Transcription_Inhibition Inhibition of Transcription RNA_Polymerase->Transcription_Inhibition Binds to β-subunit Bacterial_Cell_Death Bacterial Cell Death Transcription_Inhibition->Bacterial_Cell_Death DNA_Gyrase DNA Gyrase Replication_Inhibition Inhibition of DNA Replication DNA_Gyrase->Replication_Inhibition Topoisomerase_IV Topoisomerase IV Topoisomerase_IV->Replication_Inhibition Replication_Inhibition->Bacterial_Cell_Death This compound This compound This compound->RNA_Polymerase This compound->DNA_Gyrase This compound->Topoisomerase_IV

Figure 1: Dual mechanism of action of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Planktonic Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

The MIC of this compound for planktonic bacteria was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

MIC_Workflow Start Start Prep_Inoculum Prepare bacterial inoculum (0.5 McFarland standard) Start->Prep_Inoculum Serial_Dilution Prepare serial two-fold dilutions of this compound in CAMHB Prep_Inoculum->Serial_Dilution Inoculate_Plate Inoculate microtiter plate wells with bacterial suspension Serial_Dilution->Inoculate_Plate Incubate Incubate at 37°C for 20-24 hours Inoculate_Plate->Incubate Read_MIC Determine MIC by visual inspection (lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

Figure 2: Workflow for MIC determination.

Protocol Steps:

  • Inoculum Preparation: Staphylococcal isolates were grown to the logarithmic phase in Tryptic Soy Broth (TSB) and the turbidity was adjusted to a 0.5 McFarland standard.

  • Drug Dilution: Serial two-fold dilutions of this compound were prepared in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. To prevent drug binding to the plastic, 0.002% Tween-80 was added to the wells containing this compound.[2]

  • Inoculation: Each well was inoculated with the standardized bacterial suspension.

  • Incubation: The plates were incubated at 37°C for 20-24 hours.[2][3]

  • MIC Determination: The MIC was recorded as the lowest concentration of this compound that completely inhibited visible bacterial growth.

Biofilm Susceptibility Testing (Minimum Biofilm Bactericidal Concentration - MBBC)

The MBBC of this compound was determined using a pegged-lid device to grow biofilms, followed by exposure to the antibiotic.

MBBC_Workflow Start Start Inoculate Inoculate 96-well plate with 0.5 McFarland bacterial suspension Start->Inoculate Biofilm_Formation Cover with pegged lid and incubate on a shaker for 5 hours at 37°C Inoculate->Biofilm_Formation Rinse1 Rinse pegged lid with PBS to remove planktonic cells Biofilm_Formation->Rinse1 Expose_Antibiotic Place pegged lid into plate with serial dilutions of this compound Rinse1->Expose_Antibiotic Incubate_Challenge Incubate for 20-24 hours at 37°C Expose_Antibiotic->Incubate_Challenge Rinse2 Rinse pegged lid with PBS Incubate_Challenge->Rinse2 Recovery Place pegged lid in fresh CAMHB and incubate for 20-24 hours at 37°C Rinse2->Recovery Read_MBBC Determine MBBC by visual inspection (lowest concentration with no turbidity) Recovery->Read_MBBC End End Read_MBBC->End

Figure 3: Workflow for MBBC determination.

Protocol Steps:

  • Biofilm Formation: 150 µL aliquots of a 0.5 McFarland standardized bacterial suspension in TSB were added to the wells of a 96-well flat-bottom plate. The plate was covered with a 96-pegged lid and incubated on a shaker for 5 hours at 37°C to allow for biofilm formation on the pegs.[2][3]

  • Rinsing: The pegged lid was rinsed with Phosphate-Buffered Saline (PBS) to remove non-adherent, planktonic bacteria.[2][3]

  • Antibiotic Challenge: The pegged lid with the established biofilms was placed into a microtiter plate containing serial two-fold dilutions of this compound in CAMHB.

  • Incubation: The plate was incubated for 20-24 hours at 37°C.[2][3]

  • Recovery and MBBC Determination: The pegged lid was rinsed again with PBS and placed into a new plate filled with 200 µL of fresh CAMHB per well. This recovery plate was incubated for an additional 20-24 hours at 37°C. The MBBC was determined as the lowest concentration of this compound that resulted in no visible turbidity in the recovery plate, indicating bactericidal activity against the biofilm.[2][3]

Conclusion

The data presented in this guide strongly support the potent activity of this compound against both planktonic and biofilm forms of clinically relevant staphylococci. Its dual mechanism of action and robust efficacy in eradicating established biofilms make it a promising candidate for further investigation in the treatment of persistent and device-associated infections. The provided experimental protocols offer a standardized framework for the continued evaluation of this compound and other novel anti-biofilm agents.

References

Rifaquizinone Analogs and Derivatives: A Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of Rifaquizinone, a novel rifamycin-quinolone hybrid antibiotic. It delves into its mechanism of action, antibacterial efficacy, and compares its performance with its parent compounds and other relevant derivatives, supported by experimental data and detailed protocols.

This compound (formerly CBR-2092 and TNP-2092) represents a significant advancement in the fight against resistant bacterial infections. As a dual-pharmacophore antibiotic, it covalently links a rifamycin core with a quinolone-like moiety, resulting in a single molecule with a multi-targeted mechanism of action.[1][2] This hybrid nature is designed to overcome the limitations of its parent compounds, particularly the rapid emergence of resistance to rifamycins when used as monotherapy.[3]

Mechanism of Action: A Dual Assault on Bacterial Replication

This compound exerts its potent bactericidal activity by simultaneously inhibiting three key bacterial enzymes essential for replication and transcription:

  • RNA Polymerase (RNAP): The rifamycin component of this compound binds to the β-subunit of the bacterial DNA-dependent RNA polymerase, a primary target similar to other rifamycins.[1][3] This interaction blocks the initiation of transcription, thereby halting protein synthesis.

  • DNA Gyrase and Topoisomerase IV: The quinolone-like portion of the molecule targets bacterial DNA gyrase and topoisomerase IV.[1][3] These enzymes are crucial for DNA replication, repair, and recombination. Their inhibition leads to breaks in the bacterial chromosome and ultimately cell death.

This multi-targeted approach is a key advantage, as simultaneous mutations in all three target genes are required for the development of high-level resistance, a statistically rare event.

Rifaquizinone_Mechanism_of_Action cluster_bacterium Bacterial Cell This compound This compound RNAP RNA Polymerase This compound->RNAP inhibits DNA_Gyrase DNA Gyrase This compound->DNA_Gyrase inhibits Topo_IV Topoisomerase IV This compound->Topo_IV inhibits Transcription Transcription RNAP->Transcription DNA_Replication DNA_Replication DNA_Gyrase->DNA_Replication Topo_IV->DNA_Replication Protein_Synthesis Protein_Synthesis Transcription->Protein_Synthesis Cell_Death Cell_Death DNA_Replication->Cell_Death MIC_Workflow Start Start Prepare_Compounds Prepare serial dilutions of test compounds Start->Prepare_Compounds Inoculate Inoculate microtiter plates with standardized bacterial suspension Prepare_Compounds->Inoculate Incubate Incubate plates at 37°C for 18-24 hours Inoculate->Incubate Read_Results Determine MIC as the lowest concentration with no visible growth Incubate->Read_Results End End Read_Results->End

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.